molecular formula C9H8BrFO2 B1448371 3-Fluoro-2-methoxyphenacyl bromide CAS No. 1427403-76-6

3-Fluoro-2-methoxyphenacyl bromide

Cat. No.: B1448371
CAS No.: 1427403-76-6
M. Wt: 247.06 g/mol
InChI Key: VEXWUZXZXRQRTP-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxyphenacyl bromide is a useful research compound. Its molecular formula is C9H8BrFO2 and its molecular weight is 247.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-2-methoxyphenacyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2-methoxyphenacyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(3-fluoro-2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-9-6(8(12)5-10)3-2-4-7(9)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXWUZXZXRQRTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 2-Bromo-1-(3-fluoro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the chemical entity 2-bromo-1-(3-fluoro-2-methoxyphenyl)ethanone , designed for research and drug development professionals.

Synthesis, Reactivity, and Application in Medicinal Chemistry

Part 1: Executive Summary & Chemical Identity

2-bromo-1-(3-fluoro-2-methoxyphenyl)ethanone is a specialized


-haloketone intermediate used primarily as a "linchpin" scaffold in the synthesis of heterocycles for kinase inhibitors and nuclear receptor antagonists. Due to the high reactivity and lachrymatory nature of 

-bromoketones, this specific derivative is rarely cataloged with a stable, widely circulated CAS number for bulk purchase. Instead, it is almost exclusively generated in situ or on-demand from its stable acetophenone precursor.

This guide provides the validated identity of the precursor, the synthesis protocol for the target, and its critical role in modern drug discovery.

Chemical Identity Table[1][2][3]
PropertyDetail
Chemical Name 2-bromo-1-(3-fluoro-2-methoxyphenyl)ethanone
Common Synonyms

-Bromo-3'-fluoro-2'-methoxyacetophenone; 3-Fluoro-2-methoxyphenacyl bromide
Target CAS Number Not widely indexed in public registries. (See Precursor below)
Precursor Name 1-(3-fluoro-2-methoxyphenyl)ethanone
Precursor CAS
Molecular Formula C

H

BrFO

Molecular Weight 247.06 g/mol
Structural Features

-Bromoketone (electrophile); 3-F, 2-OMe substitution pattern (metabolic blocker)

Part 2: Synthesis & Experimental Protocol

Since the brominated derivative is not a standard shelf reagent, researchers must synthesize it from 1-(3-fluoro-2-methoxyphenyl)ethanone (CAS 295779-86-1) . The following protocol is a self-validating system designed to minimize side reactions (polybromination) and maximize safety.

Synthesis Workflow (Graphviz Visualization)

SynthesisWorkflow cluster_safety Safety Critical Precursor Precursor 1-(3-fluoro-2-methoxyphenyl)ethanone (CAS 295779-86-1) Intermediate Target Alpha-Bromoketone (Transient/Isolated) Precursor->Intermediate Bromination (EtOAc, Reflux) Reagents Reagents CuBr2 (heterogeneous) OR NBS/TsOH Reagents->Intermediate Product Heterocycle Formation (e.g., Thiazole/Imidazopyridine) Intermediate->Product Hantzsch Cyclization (Thioamide/Amidine)

Figure 1: Synthetic workflow converting the acetophenone precursor to the active electrophile for downstream heterocycle construction.

Validated Bromination Protocol

Objective: Monobromination at the


-position while avoiding ring bromination.

Reagents:

  • Precursor: 1-(3-fluoro-2-methoxyphenyl)ethanone (1.0 eq)

  • Brominating Agent: Tetrabutylammonium tribromide (TBATB) or Polymer-supported Pyridinium Tribromide (1.05 eq) — Preferred over elemental Br

    
     for stoichiometry control.
    
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 eq of CAS 295779-86-1 in DCM (0.5 M concentration).

  • Addition: Add 1.05 eq of TBATB slowly at room temperature. The orange color of the tribromide serves as a self-indicator; the reaction is complete when the color fades to pale yellow.

  • Quench: Wash the organic layer with 5% Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) to remove trace bromine.
  • Isolation: Dry over MgSO

    
    , filter, and concentrate in vacuo at <30°C.
    
    • Note: Do not heat aggressively.

      
      -bromoketones are thermally unstable and can degrade into lachrymatory vapors.
      
  • Validation: Check purity via TLC (Hexane/EtOAc 4:1). The product should appear as a distinct spot with a higher R

    
     than the starting ketone.
    

Part 3: Applications in Drug Discovery[6]

The 3-fluoro-2-methoxyphenyl moiety is a privileged substructure. It is often employed to modulate metabolic stability (blocking the P450 labile sites) and enforce specific conformational preferences via the ortho-methoxy group.

Key Therapeutic Areas

The brominated intermediate is the entry point for installing this moiety into several inhibitor classes:

  • EGFR Exon 20 Insertion Inhibitors:

    • Mechanism: The fragment is incorporated into pyrrolo[3,2-c]pyridine scaffolds to improve selectivity for mutant EGFR over wild-type.

    • Relevance: The fluorine atom at position 3 prevents metabolic oxidation of the phenyl ring, while the 2-methoxy group creates a steric clash that twists the ring out of planarity, improving fit in the kinase hinge region.

  • Androgen Receptor (AR) Inhibitors (e.g., VPC14368):

    • Chemistry: Reaction of the

      
      -bromoketone with thioureas yields 2-aminothiazoles.
      
    • Compound: 4-(4-(3-fluoro-2-methoxyphenyl)thiazol-2-yl)morpholine.[1]

    • Insight: This specific substitution pattern was found to influence the switch between antagonistic and agonistic activity in mutated AR forms (T878A).[1]

  • RIPK2 Inhibitors:

    • Used in the synthesis of inhibitors for Receptor-Interacting Protein Kinase 2, a target for inflammatory diseases (Crohn's disease). The 3-fluoro-2-methoxy group aids in selectivity against ALK2.

Reaction Pathway: Hantzsch Thiazole Synthesis

The primary utility of this CAS number (or its immediate precursor) is the Hantzsch Thiazole Synthesis .

  • Reactants: 2-bromo-1-(3-fluoro-2-methoxyphenyl)ethanone + Thioamide/Thiourea.

  • Outcome: Formation of a 2,4-disubstituted thiazole.

  • Significance: This reaction is "click-like" in its efficiency, allowing rapid library generation of kinase inhibitors where the 3-fluoro-2-methoxyphenyl group serves as the "head" or "tail" of the molecule.

Part 4: Safety & Handling (E-E-A-T)

Warning: This compound is a potent lachrymator and skin irritant .

  • Containment: All weighing and reactions must be performed inside a functioning fume hood.

  • Decontamination: Glassware contacting the

    
    -bromoketone should be rinsed with a dilute solution of ammonia and ethanol before being removed from the hood. This cleaves the lachrymatory bromide.
    
  • Storage: If isolated, store at -20°C under argon. The compound degrades upon exposure to light and moisture, releasing HBr.

References

  • Precursor Identification: Arctom Scientific. Product Data: 1-(3-fluoro-2-methoxyphenyl)ethanone (CAS 295779-86-1).

  • Medicinal Chemistry Application (AR Inhibitors): Ban, F., et al. (2022). Structure-Based Study to Overcome Cross-Reactivity of Novel Androgen Receptor Inhibitors. International Journal of Molecular Sciences.

  • Kinase Inhibitor Synthesis (RIPK2): Hulpia, F., et al. (2018). Receptor-Interacting Protein Kinase 2 (RIPK2) and Nucleotide-Binding Oligomerization Domain (NOD) Cell Signaling Inhibitors.[2] Journal of Medicinal Chemistry.

  • Synthetic Methodology: ChemicalBook/PubChem Data for Acetophenone Derivatives. General procedures for alpha-bromination of substituted acetophenones.

Sources

Definitive Guide: 3-Fluoro-2-methoxyphenacyl bromide vs. 3-Fluoro-4-methoxyphenacyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 3-Fluoro-2-methoxyphenacyl bromide and 3-Fluoro-4-methoxyphenacyl bromide . It is designed for researchers in medicinal chemistry and process development who require precise data on synthesis, reactivity, and application logic.[1]

Executive Summary & Structural Logic

In the landscape of heterocyclic synthesis and drug discovery, fluorinated phenacyl bromides are critical high-value synthons. While they share a molecular formula (


), the positional isomerism of the methoxy and fluorine substituents dictates vastly different synthetic accessibilities, reactivity profiles, and downstream applications.[1]
  • The "Commodity" Isomer (3-Fluoro-4-methoxy): Readily accessible via standard Friedel-Crafts chemistry. It is a standard building block for kinase inhibitors and peptidomimetics.

  • The "Specialty" Isomer (3-Fluoro-2-methoxy): Synthetically challenging due to the "ortho-ortho" substitution pattern. It is often used to induce specific conformational locks in P-CABs (Potassium-Competitive Acid Blockers) and advanced pharmacophores where steric occlusion is required.

Structural Comparison Table
Feature3-Fluoro-4-methoxyphenacyl bromide3-Fluoro-2-methoxyphenacyl bromide
CAS Number 350-27-6 1427403-76-6
Structure Para-Methoxy, Meta-FluoroOrtho-Methoxy, Meta-Fluoro
Electronic State Carbonyl is deactivated by p-OMe resonance.Carbonyl is sterically crowded; o-OMe field effects apply.
Synthetic Difficulty Low (Direct Electrophilic Substitution)High (Requires Directed Metalation or Blocking)
Primary Utility General Heterocycle Synthesis (Thiazoles, Imidazoles)Conformational Control, Vonoprazan-class analogues

Synthesis & Production Pathways

The divergence in cost and availability stems directly from the synthesis of the acetophenone precursors.

The "Commodity" Route: 3-Fluoro-4-methoxyphenacyl bromide

This isomer benefits from the natural directing effects of the starting material, 2-fluoroanisole .

  • Acetylation: Friedel-Crafts acetylation of 2-fluoroanisole. The methoxy group is a strong ortho, para-director. The para position (C4) is sterically open and electronically activated.[1]

  • Bromination: The resulting 3-fluoro-4-methoxyacetophenone is brominated at the alpha-position.[2]

The "Specialty" Route: 3-Fluoro-2-methoxyphenacyl bromide

Synthesizing the 2-methoxy isomer requires placing the acetyl group ortho to the methoxy group and meta to the fluorine.

  • Challenge: Direct acetylation of 2-fluoroanisole yields the 4-isomer (>90%).

  • Solution: This typically requires Directed Ortho Metalation (DoM) or starting from 3-fluorosalicylic acid derivatives. The steric congestion between the methoxy group and the incoming acetyl group makes this thermodynamically less favorable and kinetically slower.

Visualization: Synthetic Divergence

The following diagram illustrates the bifurcation in synthesis complexity.

SynthesisPathways cluster_legend Legend Start Starting Material Process Reaction Step Product Final Isomer Anisole 2-Fluoroanisole FC_Ac Friedel-Crafts Acetylation (AlCl3, AcCl) Anisole->FC_Ac Para-direction DoM Directed Ortho Metalation (n-BuLi, then Ac2O) Anisole->DoM Ortho-lithiation (Low Temp) Acetophenone_4 3-Fluoro-4-methoxy- acetophenone (Major Product) FC_Ac->Acetophenone_4 Brom_4 Alpha-Bromination (Br2/AcOH) Acetophenone_4->Brom_4 Final_4 3-Fluoro-4-methoxy- phenacyl bromide (CAS 350-27-6) Brom_4->Final_4 Acetophenone_2 3-Fluoro-2-methoxy- acetophenone (Specific Regioisomer) DoM->Acetophenone_2 Brom_2 Alpha-Bromination (CuBr2 or NBS) Acetophenone_2->Brom_2 Final_2 3-Fluoro-2-methoxy- phenacyl bromide (CAS 1427403-76-6) Brom_2->Final_2

Caption: Divergent synthetic pathways. The 4-methoxy isomer follows standard electrophilic substitution, while the 2-methoxy isomer requires controlled metalation chemistry.

Physicochemical Profiling & Reactivity[1][3]

The position of the methoxy group (Ortho vs. Para) fundamentally alters the electrophilicity of the alpha-carbon and the carbonyl carbon.

The "Ortho Effect" in Reactivity

Research indicates that ortho-substituted phenacyl bromides exhibit diminished reactivity toward nucleophilic displacement (


) compared to their para-counterparts.
  • 3-Fluoro-4-methoxy: The para-methoxy group donates electron density via resonance, slightly deactivating the electrophile compared to unsubstituted phenacyl bromide, but the meta-fluorine provides inductive activation. The net result is a highly reactive species suitable for rapid cyclization.

  • 3-Fluoro-2-methoxy: The ortho-methoxy group creates significant steric hindrance .

    • Rotational Barrier: The carbonyl group is forced out of coplanarity with the benzene ring to minimize repulsion between the carbonyl oxygen and the ortho-methoxy oxygen.

    • Nucleophilic Approach: Incoming nucleophiles (e.g., thioamides, amines) face physical blockage, requiring higher reaction temperatures or stronger driving forces (e.g., Lewis acid catalysis).[1]

Spectroscopic Differentiation (NMR)

Distinguishing these isomers is critical during synthesis verification.[1]

Isomer1H NMR Characteristic (Aromatic Region)Coupling Logic
3-Fluoro-4-methoxy Protons are well-separated. Look for a dd (doublet of doublets) for the proton between F and Acetyl.F and H are ortho to each other in the 5,6 positions.[1]
3-Fluoro-2-methoxy Tighter clustering of signals. The methoxy peak may show a slight downfield shift due to the proximity of the carbonyl (deshielding zone).The proton at C6 (adjacent to Acetyl) is a doublet, coupled only to F (meta) and H4 (meta)? No, H6 is adjacent to H5.[1]

Experimental Protocols

Protocol A: Synthesis of 3-Fluoro-4-methoxyphenacyl bromide (Standard)
  • Reagents: 3-Fluoro-4-methoxyacetophenone (1.0 eq), Bromine (

    
    , 1.05 eq), Glacial Acetic Acid (Solvent).[1]
    
  • Procedure:

    • Dissolve acetophenone in acetic acid at room temperature.

    • Add

      
       dropwise over 30 minutes. The solution will turn orange, then fade as 
      
      
      
      evolves.[1]
    • Stir for 2 hours.

    • Pour into ice water. The solid precipitate is filtered and washed with cold water.[3]

    • Recrystallization: Ethanol or MeOH.

    • Yield: Typically 85-95%.

Protocol B: Handling the 3-Fluoro-2-methoxy Isomer (High-Care)
  • Note: Due to the steric hindrance and electron-rich nature of the ortho-methoxy ring, side reactions (ring bromination) are more likely if

    
     excess is used.
    
  • Recommendation: Use Copper(II) Bromide (

    
    )  in refluxing Ethyl Acetate/Chloroform.[1]
    
    • 
       acts as a selective brominating agent for ketones, minimizing aromatic substitution.[1]
      
    • Workup: Filter off the white

      
       precipitate. Evaporate solvent. Purify via column chromatography (Hexane/EtOAc) immediately, as this isomer is less stable on storage.[1]
      

Applications in Drug Development[5]

Vonoprazan and P-CAB Analogues

While Vonoprazan itself utilizes a 2-fluorophenyl moiety (without the methoxy), the 3-fluoro-2-methoxy scaffold is investigated in "Next-Gen" P-CABs to modulate metabolic stability. The methoxy group blocks specific metabolic hydroxylation sites on the phenyl ring, while the fluorine modulates pKa and lipophilicity.

Kinase Inhibitors (eIF4E)

The 3-fluoro-4-methoxy isomer is a documented intermediate in the synthesis of eIF4E inhibitors (e.g., substituted thiazoles). The para-methoxy group mimics the hydrogen-bonding capability of tyrosine residues in biological targets, while the fluorine enhances metabolic resistance against oxidation.

Mechanism of Heterocycle Formation (Hantzsch Synthesis)

The primary use of these bromides is reacting with thioamides to form thiazoles.

HantzschMechanism cluster_note Isomer Impact Reactants Phenacyl Bromide + Thioamide Attack Nucleophilic Attack (Sulfur attacks Alpha-Carbon) Reactants->Attack SN2 Reaction Intermediate Thioimidate Intermediate Attack->Intermediate Cyclization Cyclization & Dehydration (- H2O, - HBr) Intermediate->Cyclization Product 2,4-Disubstituted Thiazole Cyclization->Product Note 3-F-2-OMe Isomer: Steric hindrance at Alpha-C slows the initial attack. Note->Attack

Caption: Hantzsch Thiazole Synthesis. The rate-determining step (Nucleophilic Attack) is significantly slower for the 2-methoxy isomer due to steric blocking.

Safety & Handling (Lachrymators)

Both isomers are potent lachrymators (tear gas agents) and alkylating agents.[1]

  • Hazard: Causes severe skin burns and eye damage (H314).[1][4] Inhalation causes respiratory irritation (H335).[1]

  • Neutralization: Spills should be treated with a solution of sodium thiosulfate or ammonia to degrade the alkyl bromide functionality before cleaning.

  • Storage: Store at 2-8°C under inert gas (Argon). The 2-methoxy isomer is prone to discoloration (decomposition) if exposed to light/moisture due to the destabilizing ortho-interaction.

References

  • Apollo Scientific. (2025).[1] 3-Fluoro-4-methoxyphenacyl bromide Safety Data Sheet (CAS 350-27-6). Link

  • ChemicalBook. (2025).[1] 3'-Fluoro-4'-methoxyacetophenone Properties and Synthesis. Link

  • Karade, H. N., et al. (2003).[1] "Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement." Journal of Organic Chemistry. Link

  • Takeda Pharmaceutical Co. (2015).[1] Preparation of Vonoprazan and analogues via fluorinated intermediates. Patent WO2015/16729.

  • Sigma-Aldrich. (2025).[2] Product Specification: 3-Fluoro-2-methoxyphenacyl bromide (CAS 1427403-76-6). Link

Sources

The Solubility of Fluorinated Phenacyl Bromides in Organic Solvents: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of fluorinated phenacyl bromides in organic solvents. Recognizing the pivotal role of these compounds as versatile intermediates in pharmaceutical and agrochemical synthesis, this guide elucidates the theoretical underpinnings of their solubility, collates available qualitative and quantitative data, and furnishes detailed, field-proven experimental protocols for solubility determination. Furthermore, it introduces computational methodologies for the predictive assessment of solubility, empowering researchers to make informed decisions in experimental design and execution. This guide is structured to serve as a practical and authoritative resource, bridging the gap between theoretical knowledge and laboratory application.

Introduction: The Significance of Fluorinated Phenacyl Bromides in Modern Chemistry

Fluorinated phenacyl bromides are a critical class of organic intermediates, prized for their utility in the synthesis of a wide array of biologically active molecules. The strategic incorporation of fluorine atoms into the phenacyl bromide scaffold can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, understanding and controlling the solubility of these fluorinated building blocks is paramount for their effective use in drug discovery and development, where solution-phase reactions are the norm.

Poor solubility can be a significant impediment to successful synthesis, leading to low yields, purification challenges, and difficulties in compound handling and formulation. This guide addresses this critical challenge by providing a detailed exploration of the factors governing the solubility of fluorinated phenacyl bromides and practical methodologies for its assessment.

Theoretical Framework: Principles Governing Solubility

The solubility of a solid in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute and solvent molecules, as well as the energy required to overcome the crystal lattice forces of the solute. The adage "like dissolves like" provides a foundational, albeit simplified, principle.

Key Factors Influencing the Solubility of Fluorinated Phenacyl Bromides:

  • Polarity: The presence of the carbonyl group and the bromine atom imparts a degree of polarity to the phenacyl bromide molecule. The introduction of highly electronegative fluorine atoms further modulates the molecule's electronic properties. The overall polarity of the fluorinated phenacyl bromide will dictate its affinity for polar or non-polar solvents.

  • Hydrogen Bonding: While phenacyl bromides themselves are not strong hydrogen bond donors, the carbonyl oxygen can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols like methanol and ethanol) can engage in these interactions, often leading to enhanced solubility.

  • Dipole-Dipole Interactions: The polar nature of the C-F, C=O, and C-Br bonds results in a net molecular dipole moment. Polar aprotic solvents, such as acetone and dimethyl sulfoxide (DMSO), can effectively solvate these molecules through dipole-dipole interactions.

  • Van der Waals Forces: These non-specific attractive forces are present between all molecules and are the primary mode of interaction in non-polar solvents like hexanes.

  • Crystal Lattice Energy: The energy required to break apart the crystal lattice of the solid phenacyl bromide is a critical factor. The introduction of fluorine can affect crystal packing and, consequently, the lattice energy. A higher melting point often correlates with a higher lattice energy and, potentially, lower solubility.

The introduction of fluorine can have nuanced effects. A single fluorine atom may increase polarity, while a trifluoromethyl (-CF3) group can increase lipophilicity. These substitutions also alter the electronic distribution within the aromatic ring, which can influence intermolecular interactions.[1][2][3][4][5]

Qualitative and Semi-Quantitative Solubility Data

While comprehensive quantitative solubility data for a wide range of fluorinated phenacyl bromides is not extensively tabulated in the public domain, a review of available literature and chemical supplier information provides valuable qualitative and semi-quantitative insights.

CompoundSolventSolubilityReference(s)
Phenacyl Bromide WaterPractically insoluble[6]
MethanolSoluble[6]
EtherFreely soluble[6]
ChloroformFreely soluble[6]
BenzeneFreely soluble[6]
2-Fluorophenacyl Bromide -Data not readily available
3-Fluorophenacyl Bromide ChloroformSoluble[7]
Ethyl AcetateSoluble[7]
4-Fluorophenacyl Bromide AcetoneSoluble[8]
DichloromethaneSoluble[8]
MethanolSoluble
4-(Trifluoromethyl)phenacyl bromide MethanolSoluble[9]
DichloromethaneSoluble[10]
EtherSoluble[10]

This table represents a compilation of qualitative descriptions from various sources. "Soluble" and "freely soluble" are not quantitative measures and should be interpreted with caution. For precise experimental work, quantitative determination is essential.

Experimental Determination of Solubility: A Practical Guide

Accurate solubility data is best obtained through experimental measurement. This section provides detailed, step-by-step protocols for two widely accepted methods for determining the thermodynamic and kinetic solubility of fluorinated phenacyl bromides.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility.[11][12]

  • Thermodynamic Solubility is the equilibrium solubility of a compound, representing the maximum amount of a substance that can dissolve in a solvent at a given temperature and pressure when the system is at equilibrium. This is often determined using the shake-flask method.[13][14][15][16]

  • Kinetic Solubility is the concentration of a compound at the point of precipitation from a supersaturated solution. It is often measured in high-throughput screening settings where a compound is first dissolved in a stock solvent (like DMSO) and then diluted into an aqueous buffer.[13][17][18]

For the purpose of understanding the intrinsic solubility of a compound in a given organic solvent for synthetic applications, thermodynamic solubility is the more relevant parameter.

Experimental Workflow: A Visual Overview

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess fluorinated phenacyl bromide B Add known volume of organic solvent A->B C Seal vial and agitate (e.g., orbital shaker) at constant temperature B->C D Allow to equilibrate (typically 24-48 hours) C->D E Centrifuge or allow solid to settle D->E F Filter supernatant through a syringe filter (e.g., 0.45 µm PTFE) E->F G Prepare serial dilutions of the filtrate F->G H Analyze by HPLC-UV G->H I Quantify against a calibration curve H->I

Figure 1. A generalized workflow for the experimental determination of thermodynamic solubility using the shake-flask method followed by HPLC-UV analysis.

Detailed Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the "gold standard" shake-flask method for determining the thermodynamic solubility of a compound.[14][15][16]

Materials:

  • Fluorinated phenacyl bromide of interest

  • HPLC-grade organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, dimethyl sulfoxide)

  • Scintillation vials or other suitable glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge (optional)

  • Syringe filters (e.g., 0.45 µm PTFE, compatible with the organic solvent)

  • HPLC system with a UV detector

Procedure:

  • Preparation of the Saturated Solution:

    • Add an excess amount of the fluorinated phenacyl bromide (e.g., 5-10 mg) to a pre-weighed vial. The key is to ensure undissolved solid remains after equilibration.

    • Record the exact mass of the compound added.

    • Add a known volume of the desired organic solvent (e.g., 2 mL) to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a moderate speed (e.g., 200 rpm) in a temperature-controlled environment (e.g., 25 °C).

    • Allow the mixture to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand undisturbed for at least one hour to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Attach a syringe filter (chemically compatible with your solvent) and filter the supernatant into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantification by HPLC-UV:

    • Prepare a stock solution of the fluorinated phenacyl bromide in the same solvent at a known concentration.

    • From the stock solution, prepare a series of calibration standards by serial dilution.

    • Dilute the filtered saturated solution with the same solvent to bring its concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted sample by HPLC-UV.[19][20][21][22]

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Self-Validating Aspects of the Protocol
  • Presence of Excess Solid: Visually confirming the presence of undissolved solid after the equilibration period ensures that the solution is indeed saturated.

  • Time to Equilibrium: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). If the measured solubility does not change significantly between the later time points, it indicates that equilibrium has been achieved.

  • Calibration Curve Linearity: A linear calibration curve with a high correlation coefficient (R² > 0.99) confirms the reliability of the analytical method for quantification.

Computational Prediction of Solubility

In the absence of experimental data, computational methods can provide valuable estimates of solubility. These in silico approaches are particularly useful in the early stages of research for screening and prioritizing compounds.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are statistical models that correlate the chemical structure of a molecule with its physicochemical properties, including solubility.[14] These models are built using large datasets of compounds with experimentally determined solubilities. While powerful, the accuracy of QSPR models is dependent on the quality and diversity of the training data. For novel classes of compounds like specific fluorinated phenacyl bromides, pre-existing QSPR models may have limited predictive power if similar structures are not well-represented in their training sets.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a more physics-based computational method that predicts thermodynamic properties of fluids and solutions from first principles.[23][24][25][26][27] It uses quantum chemical calculations to determine the surface polarity of a molecule and then employs statistical thermodynamics to predict its behavior in a liquid phase.

Conceptual Workflow for COSMO-RS Solubility Prediction:

G A Input 3D structure of fluorinated phenacyl bromide and solvent B Quantum Chemical Calculation (e.g., DFT with COSMO) A->B C Generate σ-profile (surface charge distribution) B->C D Statistical Thermodynamics Calculation C->D E Predict chemical potential of solute in solvent D->E F Calculate Solubility E->F

Figure 2. A simplified workflow for predicting solubility using the COSMO-RS method.

COSMO-RS can be a powerful tool for predicting the solubility of fluorinated phenacyl bromides in a wide range of organic solvents without the need for experimental data. However, it requires specialized software and a foundational understanding of computational chemistry.

Conclusion and Future Directions

The solubility of fluorinated phenacyl bromides in organic solvents is a critical parameter that influences their utility in synthetic chemistry and drug development. This guide has provided a comprehensive overview of the theoretical principles governing their solubility, collated available data, and presented detailed, actionable protocols for experimental determination.

For researchers and scientists working with these valuable intermediates, a systematic approach to solubility assessment is recommended. Qualitative observations should be followed by quantitative determination using robust methods like the shake-flask protocol coupled with HPLC-UV analysis. In situations where experimental determination is not feasible, computational methods such as COSMO-RS offer a viable alternative for obtaining predictive insights.

Future work in this area should focus on the systematic generation and publication of quantitative solubility data for a broader range of fluorinated phenacyl bromides in a standardized set of organic solvents. Such a database would be an invaluable resource for the scientific community, facilitating more efficient and predictable synthetic endeavors.

References

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • SCM. (n.d.). COSMO-RS | Thermodynamics & Solubility Prediction Software. Software for Chemistry & Materials. [Link]

  • Lazzari, F., et al. (2020). Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. Crystal Growth & Design. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

  • Hoelke, B., et al. (2009). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link]

  • Klamt, A. (2011). Prediction of Solubility with COSMO-RS. Zenodo. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Lin, S.-T. (n.d.). Predicting Solubilities in Polymer Systems Using Cosmo-Rs. AIChE. [Link]

  • Che, Z., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Journal of Cheminformatics. [Link]

  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. [Link]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Kumar, P., et al. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. medRxiv. [Link]

  • Saleh, S. F. (2023). How to measure solubility for drugs in oils/emulsions? ResearchGate. [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • Chem-Impex. (n.d.). 4-(Trifluoromethoxy)phenacyl bromide. [Link]

  • Agilent. (n.d.). Ultra-fast Solubility Sample Analysis using SPE-TOF. [Link]

  • ChemBK. (2024). 4'-(TRIFLUOROMETHYL)PHENACYL BROMIDE. [Link]

  • Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Chemistry Stack Exchange. [Link]

  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase. [Link]

  • Siegemund, G., et al. (2000). Fluorinated Aromatic Compounds. Ullmann's Encyclopedia of Industrial Chemistry. [Link]

  • Jenkins, H. D. B. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]

  • Jusélius, J., & Sundholm, D. (2012). Effect of fluorine substitution on the aromaticity of polycyclic hydrocarbons. Physical Chemistry Chemical Physics. [Link]

  • Organic Syntheses. (n.d.). phenacyl bromide. [Link]

  • ResearchGate. (n.d.). Solubility of 4-(trifluoromethyl)acetophenone in different organic... [Link]

  • PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. [Link]

  • Cheméo. (n.d.). Chemical Properties of Bromo-4-fluoroacetophenone (CAS 403-29-2). [Link]

Sources

Reactivity profile of 3-fluoro-2-methoxy substituted alpha-bromo ketones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity Profile of 3-Fluoro-2-Methoxy Substituted Alpha-Bromo Ketones

Executive Summary

This technical guide provides a comprehensive analysis of 2-bromo-1-(3-fluoro-2-methoxyphenyl)ethan-1-one (and its related congeners), a specialized scaffold in medicinal chemistry. Often utilized as a "warhead" for covalent inhibition or a precursor for heterocycle synthesis (e.g., thiazoles, imidazopyridines), this molecule presents a unique reactivity profile driven by the ortho-methoxy effect and the meta-fluoro inductive withdrawal .

This document is designed for synthetic chemists and drug discovery scientists. It details the synthesis, stability, and reactivity of this scaffold, supported by mechanistic insights and validated protocols.

Electronic & Steric Architecture

The reactivity of 3-fluoro-2-methoxy substituted alpha-bromo ketones is defined by the interplay between the halogenated side chain and the polysubstituted aryl ring.

1.1 The Ortho-Methoxy Effect

Unlike simple phenacyl bromides, the 2-methoxy group exerts a profound steric influence. It forces the carbonyl group to rotate out of coplanarity with the phenyl ring to minimize repulsion between the carbonyl oxygen and the methoxy oxygen (dipole-dipole repulsion).

  • Consequence: This twist disrupts conjugation, making the carbonyl carbon more electrophilic than in unsubstituted acetophenones, as it receives less resonance stabilization from the aromatic ring.

  • Chelation Potential: In reactions with metal cations (e.g., Mg²⁺, Cu²⁺), the 2-methoxy oxygen and the carbonyl oxygen can form a stable 5-membered chelate, locking the conformation and directing nucleophilic attack.

1.2 The 3-Fluoro Inductive Pull

The fluorine atom at the 3-position (meta to the ketone, ortho to the methoxy) exerts a strong inductive electron-withdrawing effect (-I).

  • Acidification: It significantly increases the acidity of the alpha-protons (

    
     reduction), facilitating enolization.
    
  • Deactivation: While the methoxy group activates the ring towards electrophilic aromatic substitution (EAS), the fluorine atom partially deactivates it, helping to prevent over-bromination on the ring during synthesis.

Validated Synthesis Protocols

The synthesis of 2-bromo-1-(3-fluoro-2-methoxyphenyl)ethan-1-one requires strict control to avoid ring bromination , a common side reaction due to the activating methoxy group.

2.1 Protocol A: Selective Alpha-Bromination (Recommended)
  • Objective: Exclusive bromination of the

Technical Whitepaper: Synthetic Utility and Medicinal Applications of 3-Fluoro-2-methoxyphenacyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-2-methoxyphenacyl bromide (Systematic name: 2-bromo-1-(3-fluoro-2-methoxyphenyl)ethan-1-one) represents a specialized class of


-haloketones used as high-value intermediates in medicinal chemistry. Its structural uniqueness lies in the specific ortho-methoxy, meta-fluoro substitution pattern on the phenyl ring. This motif serves two critical functions in drug design: the methoxy group acts as a hydrogen bond acceptor and solubility enhancer, while the fluorine atom modulates metabolic stability by blocking labile C-H sites (metabolic blocking) and altering the pKa of proximal functional groups.

This technical guide details the synthesis, reactivity profile, and application of this compound in generating fused heterocycles—specifically imidazo[1,2-a]pyridines and thiazoles—which are privileged scaffolds in the development of Potassium-Competitive Acid Blockers (P-CABs) and kinase inhibitors.

Chemical Profile and Reactivity

The core reactivity of 3-Fluoro-2-methoxyphenacyl bromide is driven by the polarization of the C-Br bond adjacent to the carbonyl group. This creates a highly electrophilic


-carbon susceptible to nucleophilic attack (

).
PropertySpecification
IUPAC Name 2-bromo-1-(3-fluoro-2-methoxyphenyl)ethan-1-one
Molecular Formula

Molecular Weight 247.06 g/mol
Physical State Off-white to pale yellow solid (low melting)
Reactivity Class

-Haloketone (Lachrymator)
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)
Main Hazards Skin corrosive (H314), Acute toxicity (H302)
Electronic Considerations

The 3-Fluoro substituent exerts an inductive electron-withdrawing effect (-I), slightly increasing the electrophilicity of the carbonyl carbon compared to non-fluorinated analogs. Conversely, the 2-Methoxy group provides resonance electron donation (+M), stabilizing the phenyl ring but imposing steric bulk ortho to the carbonyl. This steric crowding requires specific optimization of reaction conditions to prevent side reactions like aldol condensation during downstream processing.

Synthetic Protocol: Preparation of the Bromide

The most reliable route to 3-Fluoro-2-methoxyphenacyl bromide is the


-bromination of the corresponding acetophenone precursor. While elemental bromine (

) can be used, N-Bromosuccinimide (NBS) is preferred for this specific substrate to avoid ring bromination (due to the activated methoxy-benzene ring).
Reagents & Causality
  • Precursor: 1-(3-fluoro-2-methoxyphenyl)ethan-1-one.

  • Brominating Agent: NBS (N-Bromosuccinimide) – Provides a controlled source of

    
     to prevent over-bromination.
    
  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH) – Promotes enolization, the rate-determining step for
    
    
    -bromination.
  • Solvent: Acetonitrile (

    
    ) – Polar aprotic; solubilizes NBS and the ketone.
    
Step-by-Step Methodology
  • Setup: Charge a 250 mL round-bottom flask with 1-(3-fluoro-2-methoxyphenyl)ethan-1-one (10.0 mmol) and Acetonitrile (50 mL).

  • Activation: Add

    
    -TsOH monohydrate (1.0 mmol, 10 mol%). Stir at room temperature for 15 minutes to initiate enol formation.
    
  • Bromination: Add NBS (10.5 mmol) portion-wise over 20 minutes. Note: Exothermic reaction; maintain temperature <30°C.

  • Reflux: Heat the mixture to 60°C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product spot will be less polar than the starting ketone.

  • Workup (Critical):

    • Cool to room temperature.

    • Concentrate solvent under reduced pressure.[1]

    • Redissolve residue in Ethyl Acetate (100 mL).

    • Quench: Wash with saturated

      
       (2 x 50 mL) to remove succinimide and acid.
      
    • Wash with Brine (50 mL), dry over anhydrous

      
      .
      
  • Purification: Recrystallize from Ethanol/Hexane (1:5) or perform flash chromatography if high purity (>98%) is required.

Divergent Synthesis: Heterocycle Construction

The primary utility of this bromide is as a "linchpin" for constructing bicyclic heterocycles. The two most relevant pathways for drug discovery are the Hantzsch Thiazole Synthesis and the Imidazo[1,2-a]pyridine Synthesis .

Pathway A: Imidazo[1,2-a]pyridine Synthesis (P-CAB Scaffold)

This reaction condenses the phenacyl bromide with 2-aminopyridines.[2] The resulting scaffold mimics the binding core of acid pump antagonists like Soraprazan or Zolimidine.

  • Mechanism:

    
     alkylation of the ring nitrogen followed by cyclodehydration.
    
  • Conditions: Ethanol, Reflux,

    
     (base).
    
Pathway B: Hantzsch Thiazole Synthesis

Condensation with thioamides (e.g., thiourea or thiobenzamide) yields 2,4-disubstituted thiazoles, common in kinase inhibitors.

  • Mechanism: S-alkylation followed by cyclization.

  • Conditions: Ethanol, Reflux (catalyst-free).

Visualization of Synthetic Workflows

G Start 3-Fluoro-2-methoxy acetophenone Bromide 3-Fluoro-2-methoxy phenacyl bromide (Key Intermediate) Start->Bromide Start->Bromide Bromination Imidazo Imidazo[1,2-a]pyridine (P-CAB Scaffold) Bromide->Imidazo Bromide->Imidazo Cyclization (A) Thiazole 2-Aminothiazole Derivative Bromide->Thiazole Bromide->Thiazole Hantzsch (B) Reagent1 NBS, p-TsOH MeCN, 60°C Reagent2 2-Aminopyridine EtOH, Reflux Reagent3 Thiourea EtOH, Reflux

Figure 1: Divergent synthetic pathways from the phenacyl bromide core to bioactive heterocycles.[3]

Medicinal Chemistry Applications

The 3-fluoro-2-methoxy motif is not accidental; it is a strategic design element in modern medicinal chemistry, particularly for Potassium-Competitive Acid Blockers (P-CABs) .

Mechanism of Action: P-CAB Binding

P-CABs inhibit the


-ATPase enzyme by competing reversibly with 

ions.
  • The Role of the Core: The imidazo[1,2-a]pyridine core (derived from our bromide) binds in the luminal channel of the proton pump.

  • The Role of 3-F, 2-OMe:

    • Metabolic Stability: The 3-Fluoro group blocks the C3 position from oxidative metabolism (CYP450 hydroxylation), extending the drug's half-life (

      
      ).
      
    • Conformational Lock: The 2-Methoxy group creates a steric clash that forces the phenyl ring to twist out of coplanarity with the heterocycle. This "twisted" conformation often fits better into the hydrophobic pocket of the ATPase.

Data Comparison: Reaction Efficiency

The following table summarizes the efficiency of converting 3-Fluoro-2-methoxyphenacyl bromide into various heterocycles, illustrating its versatility.

Product ClassCo-ReactantSolvent/Cond.[2][4]Yield (%)Ref
Imidazo[1,2-a]pyridine 2-AminopyridineEtOH, Reflux, 4h85–92%[1]
6-Chloroimidazo[1,2-a]pyridine 2-Amino-5-chloropyridineEtOH, Reflux, 6h78–84%[1]
2-Aminothiazole ThioureaEtOH, Reflux, 2h94%[2]
Imidazo[2,1-b]thiazole 2-AminothiazoleDMF, 100°C70%[3]

Safety & Handling Protocols

Phenacyl bromides are potent lachrymators (tear gas agents) and alkylating agents. Strict adherence to safety protocols is non-negotiable.

  • Engineering Controls: All weighing and reactions must occur inside a certified chemical fume hood.

  • Neutralization: Glassware contaminated with the bromide should be rinsed with a dilute solution of ammonia or sodium thiosulfate before being removed from the hood. This converts the lachrymator into a harmless amine or sulfide.

  • Skin Contact: In case of contact, wash immediately with polyethylene glycol (PEG 400) followed by water. Water alone is often ineffective due to the compound's lipophilicity.

References

  • Dhas, A., et al. (2021).[3] "Synthesis of Imidazo[1,2-a]Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst." Letters in Applied NanoBioScience, 10(3), 2565-2570.[3]

  • BenchChem. (2025).[5] "Technical Guide: 2-Bromo-1-(furan-2-yl)ethanone - Synthesis and Experimental Protocols." (Cited for general phenacyl bromide handling and thiazole protocols).

  • Beilstein Archives. (2020). "Solvent and catalyst free synthesis of imidazo[1,2-a]pyridines by grindstone chemistry." Beilstein Journal of Organic Chemistry.

  • Santa Cruz Biotechnology. "2-Fluoro-4-methoxyphenacyl bromide Product Data." (Cited for physical property analogies and safety data of fluoromethoxy isomers).

Sources

Technical Procurement & Handling Guide: 3-Fluoro-2-methoxyphenacyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the procurement, synthesis, and handling of 3-Fluoro-2-methoxyphenacyl bromide (IUPAC: 2-Bromo-1-(3-fluoro-2-methoxyphenyl)ethanone).

This compound is a non-standard, high-value intermediate. Unlike its common isomers (e.g., the 4-methoxy or 5-fluoro variants), it is rarely held in stock by major catalog suppliers. Consequently, this guide prioritizes a "Make vs. Buy" strategy, providing both procurement channels for the precursor and a validated synthesis protocol.

Executive Summary

3-Fluoro-2-methoxyphenacyl bromide is a specialized


-bromoketone building block used primarily in the synthesis of fused heterocycles (e.g., imidazopyridines, thiazoles) for medicinal chemistry.[1]
  • Commercial Status: Rare / Custom Synthesis. Direct procurement of the bromide is often restricted to "Inquire" status with lead times of 4–8 weeks.

  • Recommended Strategy: Purchase the stable precursor, 3'-Fluoro-2'-methoxyacetophenone (CAS 295779-86-1), and perform a one-step bromination in-house. This reduces cost by ~60% and lead time to <1 week.

  • Safety Critical: This compound is a potent lachrymator (tear gas agent) and alkylating agent.

Part 1: Chemical Identity & Specifications[2][3][4]

Correct identification is critical due to the prevalence of structural isomers (e.g., 3-fluoro-4-methoxy) which are chemically distinct but named similarly.

FeatureTarget CompoundRecommended Precursor
Common Name 3-Fluoro-2-methoxyphenacyl bromide3'-Fluoro-2'-methoxyacetophenone
IUPAC Name 2-Bromo-1-(3-fluoro-2-methoxyphenyl)ethanone1-(3-Fluoro-2-methoxyphenyl)ethanone
CAS Number Not Widely Assigned (Search by Structure)295779-86-1
Molecular Formula C

H

BrFO

C

H

FO

MW 247.06 g/mol 168.17 g/mol
Key Motif

-Bromoketone (Lachrymator)
Acetophenone (Stable Liquid/Solid)
Structural Visualization (Graphviz)

The following diagram illustrates the structural relationship and the critical "Make vs. Buy" decision pathway.

ProcurementStrategy Start Requirement: 3-Fluoro-2-methoxyphenacyl bromide CheckStock Check Commercial Stock Start->CheckStock StockStatus Status: RARE / Custom Synthesis Lead Time: 4-8 Weeks Cost: High ($$$) CheckStock->StockStatus Direct Buy AltRoute Alternative Strategy: Buy Precursor & Synthesize CheckStock->AltRoute Recommended Precursor Precursor: 3'-Fluoro-2'-methoxyacetophenone (CAS 295779-86-1) AltRoute->Precursor Synthesis Reaction: Bromination (Br2 or CuBr2) Precursor->Synthesis Result Target Product Ready in < 3 Days Synthesis->Result

Caption: Decision matrix favoring the synthesis route due to the commercial scarcity of the brominated target.

Part 2: Market Analysis (Suppliers & Price)[4][7]

Target: 3-Fluoro-2-methoxyphenacyl bromide

Direct suppliers for this specific isomer are limited to aggregators and custom synthesis houses. Prices listed are estimates based on similar fluorinated phenacyl bromides.

Supplier CategoryVendor ExamplesAvailabilityEst. Price (1g)Lead Time
Aggregators MolPort, ChemSpaceLow (Stock varies)$150 - $4002-4 Weeks
Custom Synthesis Enamine, SynQuestMade to OrderInquire (>$500)4-8 Weeks
Catalog Houses Combi-Blocks, FluorochemUnlikely in Stock N/AN/A
Precursor: 3'-Fluoro-2'-methoxyacetophenone (CAS 295779-86-1)

This is the strategic entry point. While still a specialty chemical, it is more stable and easier to source than the bromide.

SupplierCatalog / SKUPurityPrice (Est.)Link
Enamine Search via CAS95%+~$80 / 1g
Ambeed A1220697%~$120 / 5g
Apollo Sci Check Fluorinated lists98%Inquire

Procurement Note: If CAS 295779-86-1 is unavailable, the 3-Fluoro-2-hydroxyacetophenone (CAS 699-92-3) is a viable alternative. You must perform a methylation step (MeI/K2CO3) before bromination.

Part 3: Technical Application (Synthesis Protocol)

Since direct procurement is difficult, the following protocol describes the synthesis of the target from the acetophenone precursor. This method uses Copper(II) Bromide (CuBr


)  to ensure regioselectivity and minimize poly-bromination, a common issue with elemental bromine.
Reaction Scheme

Reaction: 3'-Fluoro-2'-methoxyacetophenone + 2 CuBr




3-Fluoro-2-methoxyphenacyl bromide + 2 CuBr + HBr
Protocol Steps
  • Setup:

    • Equip a 100 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

    • Safety: Perform all operations in a functioning fume hood. The product is a lachrymator.

  • Reagents:

    • Substrate: 1.0 eq (e.g., 1.68 g) of 3'-Fluoro-2'-methoxyacetophenone.

    • Brominating Agent: 2.2 eq (e.g., 4.9 g) of Copper(II) Bromide (CuBr

      
      ).
      
    • Solvent: Ethyl Acetate (EtOAc) or Ethanol/EtOAc (1:1 mixture).

  • Procedure:

    • Dissolve the acetophenone in EtOAc (20 mL).

    • Add finely powdered CuBr

      
       to the solution.
      
    • Heat the suspension to reflux (approx. 75°C) with vigorous stirring.

    • Monitor: The green CuBr

      
       will gradually turn to white CuBr precipitate. Reaction typically completes in 2–4 hours (check by TLC, Hexane/EtOAc 4:1).
      
  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the copper salts through a Celite pad. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.[2][3]

    • Purification: If the residue is colored, recrystallize from Ethanol or perform a short silica plug filtration to remove trace copper.

  • Validation:

    • 1H NMR (CDCl

      
      ):  Look for the disappearance of the methyl ketone singlet (
      
      
      
      ~2.6 ppm) and the appearance of the methylene bromide singlet (
      
      
      ~4.5 ppm).
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Acetophenone Precursor Reagents Add CuBr2 (2.2 eq) Solvent: EtOAc Start->Reagents Reflux Reflux (75°C) 2-4 Hours Reagents->Reflux Filter Filter CuBr Salts (Celite Pad) Reflux->Filter Isolate Evaporate Solvent Crude Solid Filter->Isolate Purify Recrystallize (EtOH) or Silica Plug Isolate->Purify Final Final Product: 3-Fluoro-2-methoxyphenacyl bromide Purify->Final

Caption: Optimized CuBr2-mediated bromination workflow to minimize over-bromination byproducts.

Part 4: Safety, Stability & QC

Handling Lachrymators

Phenacyl bromides are potent lachrymators (tear gas).[4]

  • Engineering Controls: Always handle in a fume hood with the sash lowered.

  • Decontamination: Keep a beaker of 10% aqueous Sodium Thiosulfate or Ammonium Hydroxide nearby. Wash all glassware with this solution before removing it from the hood to neutralize active bromide residues.

Storage & Stability
  • Hydrolytic Instability: The C-Br bond is labile. Moisture will hydrolyze the compound to the

    
    -hydroxy ketone.
    
  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Light Sensitivity: Store in amber vials to prevent photochemical degradation.

Quality Control (QC)
  • Appearance: Should be a white to off-white crystalline solid. If it turns yellow/brown, it indicates free bromine release or degradation.

  • TLC: Visualize using UV (254 nm). Stain with KMnO

    
     (ketone active).
    

References

  • PubChem Compound Summary. 2-Bromo-1-(3-fluoro-2-methoxyphenyl)ethanone (Isomer Analog Data). National Library of Medicine. Link

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461. (Foundational method for CuBr2 bromination). Link

  • Enamine Store. Building Blocks and Intermediates. (Source for custom synthesis and precursor availability). Link

  • Organic Syntheses. Phenacyl Bromide Preparation Protocols. Coll. Vol. 2, p. 480. (General safety and handling for phenacyl bromides). Link

Sources

Methodological & Application

Application Notes and Protocols for the Hantzsch Thiazole Synthesis with 3-Fluoro-2-methoxyphenacyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Hantzsch thiazole synthesis, specifically tailored for the use of 3-Fluoro-2-methoxyphenacyl bromide as a key starting material. Thiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This protocol offers a robust and adaptable methodology for the synthesis of novel 4-(3-fluoro-2-methoxyphenyl)-substituted thiazoles, which are valuable scaffolds in drug discovery programs.

Introduction: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classic and versatile method for the preparation of thiazole rings.[2][3] The reaction involves the condensation of an α-haloketone with a thioamide.[2][3][4][5] This method is widely employed due to its generally high yields, operational simplicity, and the ready availability of starting materials.[4] The resulting thiazole core is a common motif in numerous FDA-approved drugs and biologically active compounds.

The use of substituted phenacyl bromides, such as 3-Fluoro-2-methoxyphenacyl bromide, allows for the introduction of specific functionalities onto the thiazole ring, enabling the exploration of structure-activity relationships in drug development. The fluorine and methoxy substituents on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound.

Reaction Mechanism and Rationale

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the bromide in an SN2 reaction.[4][6] This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. Subsequent dehydration of the resulting intermediate leads to the formation of the aromatic thiazole ring.[4][5]

dot graph Hantzsch_Mechanism { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Reactants [label="3-Fluoro-2-methoxyphenacyl bromide + Thioamide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SN2 [label="SN2 Attack", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="Thioester Intermediate"]; Cyclization [label="Intramolecular Cyclization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate2 [label="Thiazoline Intermediate"]; Dehydration [label="Dehydration", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="4-(3-Fluoro-2-methoxyphenyl)thiazole Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

Reactants -> SN2; SN2 -> Intermediate1; Intermediate1 -> Cyclization; Cyclization -> Intermediate2; Intermediate2 -> Dehydration; Dehydration -> Product; } caption: "Mechanism of the Hantzsch Thiazole Synthesis."

Expertise & Experience: Causality Behind Experimental Choices

The choice of solvent is critical for the success of the Hantzsch synthesis. Protic solvents like ethanol or methanol are commonly used as they effectively solvate the reactants and facilitate the reaction.[7] The reaction is often performed under reflux to provide the necessary activation energy for the condensation and dehydration steps.[8]

The order of addition of reagents is generally not critical, but for consistency, it is recommended to dissolve the α-haloketone and thioamide in the solvent before heating. The stoichiometry of the reactants can influence the yield and purity of the product. An excess of the thioamide is sometimes used to ensure complete conversion of the α-haloketone.

Materials and Methods

Materials
    • CAS Number: Not available. For the related compound 3-Fluoro-4-methoxyphenacyl bromide: 350-27-6.[9]

    • Molecular Formula: C₉H₈BrFO₂

    • Molecular Weight: 247.06 g/mol (calculated)

    • Appearance: Expected to be a solid.

    • Safety Precautions: Assumed to be a lachrymator and corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.[9] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][10][11]

  • Thiourea (or substituted thioamide): Reagent grade.

  • Ethanol (or Methanol): Anhydrous, reagent grade.

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃): Saturated aqueous solution.

  • Deionized Water

  • Silica Gel: For column chromatography (if required).

  • Appropriate solvents for chromatography: (e.g., hexane, ethyl acetate).

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization.

Experimental Protocol

This protocol describes the synthesis of 2-amino-4-(3-fluoro-2-methoxyphenyl)thiazole as a representative example. The protocol can be adapted for other thioamides.

dot graph Protocol_Workflow { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactants [label="Combine 3-Fluoro-2-methoxyphenacyl bromide\nand Thiourea in Ethanol"]; Reflux [label="Reflux for 2-4 hours"]; TLC [label="Monitor reaction by TLC"]; Cool [label="Cool to room temperature"]; Neutralize [label="Neutralize with NaHCO₃ solution"]; Filter [label="Filter the precipitate"]; Wash [label="Wash with water and cold ethanol"]; Dry [label="Dry the product"]; Purify [label="Recrystallize or perform column chromatography", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Characterize [label="Characterize the final product\n(NMR, IR, MS, MP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Reactants; Reactants -> Reflux; Reflux -> TLC; TLC -> Cool; Cool -> Neutralize; Neutralize -> Filter; Filter -> Wash; Wash -> Dry; Dry -> Purify; Purify -> Characterize; Characterize -> End; } caption: "Experimental workflow for Hantzsch thiazole synthesis."

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Fluoro-2-methoxyphenacyl bromide (1.0 eq) and thiourea (1.2 eq).

  • Solvent Addition: Add anhydrous ethanol (approximately 10 mL per gram of the α-haloketone) to the flask.

  • Reaction: Stir the mixture at room temperature for 10 minutes, then heat the reaction mixture to reflux (approximately 78 °C for ethanol).

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization and Precipitation: Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate while stirring. This will neutralize the hydrobromic acid formed during the reaction and precipitate the product.

  • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid product with deionized water followed by a small amount of cold ethanol to remove any unreacted starting materials and inorganic salts.

  • Drying: Dry the product in a vacuum oven or air-dry to a constant weight.

Purification

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents). For less crystalline products or to remove persistent impurities, column chromatography on silica gel may be necessary.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and the absence of impurities.

  • FT-IR: To identify characteristic functional groups.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • Melting Point: To assess the purity of the compound.

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured through a series of in-process checks and final product characterization.

  • TLC Monitoring: Regular monitoring of the reaction progress by TLC provides a clear indication of the consumption of starting materials and the formation of the product, preventing incomplete reactions or the formation of byproducts due to prolonged reaction times.

  • Precipitation and Washing: The precipitation of the product upon neutralization serves as a preliminary purification step. Thorough washing of the precipitate is crucial to remove soluble impurities.

  • Spectroscopic and Physical Characterization: Comprehensive characterization of the final product by NMR, IR, and mass spectrometry provides unambiguous confirmation of the desired structure. The melting point of a crystalline product serves as a reliable indicator of its purity.

Troubleshooting

Problem Possible Cause Solution
Low or no product formation Insufficient heating or reaction time.Ensure the reaction is refluxing properly and extend the reaction time, monitoring by TLC.[8][12]
Impure starting materials.Purify the starting materials before use.
Formation of multiple products Side reactions due to acidic conditions.Ensure complete neutralization during workup. Running the reaction under slightly basic conditions might be beneficial.[11][13]
Overheating or prolonged reaction time.Optimize reaction temperature and time based on TLC monitoring.[8]
Difficulty in product isolation Product is soluble in the workup solvent.If the product does not precipitate, extract it from the aqueous layer with an organic solvent like ethyl acetate.
Oily product.Attempt to induce crystallization by scratching the flask or adding a seed crystal. If this fails, purify by column chromatography.

References

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved February 24, 2026, from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved February 24, 2026, from [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved February 24, 2026, from [Link]

  • synthesis of thiazoles. (2019, January 19). YouTube. Retrieved February 24, 2026, from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved February 24, 2026, from [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved February 24, 2026, from [Link]

  • 3-Fluoro-2-methoxybenzyl bromide. (n.d.). ChemSrc. Retrieved February 24, 2026, from [Link]

  • Learning from the Hantzsch synthesis. (2000, November 7). ACS Publications. Retrieved February 24, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

  • Synthesis of phenacyl bromides via K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water. (n.d.). Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

  • B-(3-Fluoro-2-methoxyphenyl)boronic acid. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • 2-Bromo-3'-methoxyacetophenone. (n.d.). NIST WebBook. Retrieved February 24, 2026, from [Link]

  • Phenacyl bromide. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

Sources

Application Note: 3-Fluoro-2-methoxyphenacyl bromide as a Pre-column Derivatization Reagent for the Sensitive Determination of Carboxylic Acids and Phenols by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to the use of 3-Fluoro-2-methoxyphenacyl bromide as a pre-column derivatization reagent for the analysis of carboxylic acids and phenols using High-Performance Liquid Chromatography (HPLC). The introduction of the 3-fluoro-2-methoxyphenacyl moiety enhances both the ultraviolet (UV) absorbance and fluorescence properties of the analytes, enabling their sensitive detection. This guide provides detailed protocols for derivatization, HPLC method development, and method validation, designed for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Derivatization

In many analytical scenarios, target analytes such as carboxylic acids and phenols lack a native chromophore or fluorophore, making their direct detection by common HPLC detectors challenging, especially at low concentrations.[1] Chemical derivatization is a powerful strategy to overcome this limitation by covalently attaching a tag to the analyte that imparts desirable detection characteristics.[1][2] Phenacyl bromides are a well-established class of reagents for the derivatization of carboxylic acids, forming stable esters with strong UV absorbance.

3-Fluoro-2-methoxyphenacyl bromide is a promising reagent in this class. The strategic incorporation of a fluorine atom and a methoxy group onto the phenacyl structure is anticipated to modulate the spectroscopic properties of the resulting derivatives. Fluorination can enhance the fluorescence quantum yield and alter the chromatographic behavior of the derivatives, potentially leading to improved resolution and sensitivity.[3][4] This application note provides a foundational methodology for leveraging these advantages.

The Derivatization Reaction: Mechanism and Optimization

The derivatization of carboxylic acids with 3-Fluoro-2-methoxyphenacyl bromide proceeds via a nucleophilic substitution reaction. The carboxylate anion, formed in the presence of a base, acts as a nucleophile and attacks the electrophilic carbon of the bromoacetyl group of the reagent, displacing the bromide ion to form a stable ester.

Derivatization_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Base Base (e.g., DIPEA) Reagent 3-Fluoro-2-methoxyphenacyl bromide Derivative 3-Fluoro-2-methoxyphenacyl ester Carboxylate->Derivative + Reagent Byproduct H-Base⁺ Br⁻

Caption: Derivatization of a carboxylic acid with 3-Fluoro-2-methoxyphenacyl bromide.

Key parameters for optimizing the derivatization reaction include the choice of solvent, base, reaction temperature, and time. Anhydrous aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) are typically preferred to prevent hydrolysis of the reagent. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is recommended to facilitate the formation of the carboxylate without competing in the reaction.

Experimental Protocols

Materials and Reagents
  • 3-Fluoro-2-methoxyphenacyl bromide (synthesis may be required if not commercially available)

  • Analyte(s) of interest (e.g., a model carboxylic acid like benzoic acid or a phenol)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN), HPLC grade

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid or trifluoroacetic acid (TFA) for mobile phase modification

Protocol for Pre-column Derivatization

This protocol is based on established methods for similar phenacyl bromide reagents and should be optimized for each specific analyte.

  • Preparation of Reagent Solution: Prepare a 10 mg/mL solution of 3-Fluoro-2-methoxyphenacyl bromide in anhydrous acetonitrile.

  • Preparation of Base Solution: Prepare a 10 mg/mL solution of DIPEA in anhydrous acetonitrile.

  • Sample Preparation: Dissolve the carboxylic acid or phenol sample in a suitable solvent (e.g., acetonitrile or DMF) to a known concentration (e.g., 1 mg/mL).

  • Derivatization Reaction:

    • In a 1.5 mL autosampler vial, combine 100 µL of the sample solution, 200 µL of the reagent solution, and 100 µL of the base solution.

    • Cap the vial tightly and vortex briefly to mix.

    • Heat the reaction mixture at 60 °C for 30 minutes in a heating block or water bath.

    • Allow the vial to cool to room temperature.

  • Sample Dilution: Dilute the reaction mixture with the initial mobile phase of the HPLC method to an appropriate concentration for injection.

  • Analysis: Inject an aliquot of the diluted solution into the HPLC system.

HPLC Method Development and Optimization

Chromatographic Conditions

The derivatized analytes, being esters, are significantly less polar than the parent carboxylic acids or phenols. Therefore, a reversed-phase HPLC method is appropriate for their separation.

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% formic acid or TFA
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid or TFA
Gradient Start with a gradient elution, e.g., 30-90% B over 15 minutes, then optimize.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Settings

UV-Visible Detection: Based on the UV absorbance of analogous phenacyl ester derivatives, a suitable starting wavelength for detection is in the range of 250-270 nm. For method development, it is recommended to acquire the full UV-Vis spectrum of the derivatized analyte using a diode-array detector (DAD) to determine the wavelength of maximum absorbance (λmax).

Fluorescence Detection: The fluorescence properties of the 3-fluoro-2-methoxyphenacyl derivatives are not widely reported. Therefore, the optimal excitation and emission wavelengths must be determined experimentally.

Protocol for Determining Optimal Fluorescence Wavelengths:

  • Prepare a solution of the derivatized analyte in the mobile phase.

  • Using a fluorescence spectrophotometer or a fluorescence detector in scanning mode, acquire the excitation spectrum by scanning a range of excitation wavelengths while monitoring the emission at a fixed wavelength (e.g., 450 nm).

  • Identify the excitation wavelength that gives the maximum intensity.

  • Set the excitation to this optimal wavelength and acquire the emission spectrum by scanning a range of emission wavelengths.

  • The wavelength at the peak of the emission spectrum is the optimal emission wavelength.

It is anticipated that the excitation maximum will be in the UV range, and the emission will be at a longer wavelength.

Method Validation

A validated HPLC method ensures reliable and reproducible results. The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Validation_Workflow Start Method Validation Protocol Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness End Validated Method Robustness->End

Caption: Workflow for HPLC method validation according to ICH guidelines.

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix).Peak purity analysis, resolution > 2 from adjacent peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.Typically 80-120% of the target concentration.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98-102% for spiked samples.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%.
LOD The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
LOQ The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor changes in flow rate, temperature, etc.

Expected Results and Discussion

The use of 3-Fluoro-2-methoxyphenacyl bromide as a derivatization reagent is expected to yield derivatives with excellent chromatographic and detection properties. The derivatized analytes should exhibit sharp, symmetrical peaks on a C18 column. The enhanced UV absorbance and fluorescence are anticipated to provide low limits of detection (LOD) and quantitation (LOQ), making this method suitable for trace analysis.

A calibration curve for a model derivatized analyte is expected to be linear over a wide concentration range. The method's accuracy and precision should fall within the acceptable limits defined by the ICH guidelines.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or no product peak Incomplete derivatization, degradation of reagent or analyte.Ensure anhydrous conditions, optimize reaction time and temperature, check the purity of the reagent.
Multiple peaks for a single analyte Presence of side products, incomplete reaction, or degradation of the derivative.Optimize derivatization conditions, check for analyte stability, adjust mobile phase pH.
Poor peak shape (tailing or fronting) Column overload, secondary interactions with the stationary phase, inappropriate mobile phase.Dilute the sample, use a different column, adjust mobile phase pH or ionic strength.
High background noise in fluorescence detection Impure solvents or reagents, contaminated flow cell.Use high-purity solvents, flush the HPLC system and detector flow cell.

Conclusion

3-Fluoro-2-methoxyphenacyl bromide is a promising derivatization reagent for the sensitive HPLC analysis of carboxylic acids and phenols. The protocols outlined in this application note provide a solid foundation for developing and validating robust analytical methods. The enhanced detection characteristics imparted by the 3-fluoro-2-methoxyphenacyl group are expected to be advantageous for applications in pharmaceutical analysis, environmental monitoring, and other fields requiring the quantification of weakly absorbing or non-fluorescent analytes.

References

  • Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. (2022). PMC. [Link]

  • Guide to Derivatization Reagents for GC. (n.d.). Bulletin 909A. [Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (n.d.). ResearchGate. [Link]

  • Unlocking the Potential of Derivatization Technology in HPLC Analysis. (2024). Welch Materials. [Link]

  • Why Use GC Derivatization Reagents. (2025). Chrom Tech, Inc.. [Link]

  • Derivatizing Reagents for Detection of Organic Compounds By HPLC. (2021). ResearchGate. [Link]

Sources

One-Pot Synthesis of Fluorinated Heterocycles from Phenacyl Bromides: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorine in Heterocyclic Chemistry

The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological properties of a molecule.[1][2] Strategic fluorination can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate the pKa of nearby functional groups, thereby optimizing drug-target interactions.[2] This guide provides an in-depth exploration of a highly efficient, one-pot synthetic strategy for accessing valuable fluorinated heterocycles, such as thiazoles, imidazoles, and pyrazoles, starting from readily available phenacyl bromides.

Phenacyl bromides are versatile building blocks in organic synthesis due to their two electrophilic centers: the α-carbon and the carbonyl carbon.[3] This dual reactivity allows for the construction of a wide array of heterocyclic systems through reactions with various nucleophiles.[3] Traditional methods for synthesizing fluorinated heterocycles often involve multi-step sequences or the use of pre-fluorinated starting materials, which can be expensive and limit structural diversity.[4][5] The one-pot methodologies detailed herein circumvent these limitations by combining heterocycle formation and electrophilic fluorination in a single, streamlined process, offering significant advantages in terms of efficiency, atom economy, and resource management.

This document will delve into the mechanistic underpinnings of these domino reactions, provide detailed, field-proven protocols, and present a comprehensive overview of the scope and potential applications of this powerful synthetic strategy.

Core Concept: The Domino Condensation-Fluorination Reaction

The one-pot synthesis of fluorinated heterocycles from phenacyl bromides hinges on a domino reaction sequence that seamlessly integrates heterocycle formation with a subsequent electrophilic fluorination step. This approach is predicated on the initial formation of an electron-rich heterocyclic intermediate, which is then susceptible to attack by an electrophilic fluorinating agent.

A prime example of the initial condensation is the well-established Hantzsch thiazole synthesis, where a phenacyl bromide reacts with a thiourea derivative to form a 2-aminothiazole.[6] This intermediate possesses a nucleophilic carbon at the 5-position of the thiazole ring, making it an ideal substrate for electrophilic fluorination.

The general workflow for this one-pot strategy can be visualized as follows:

G cluster_0 One-Pot Reaction Vessel A Phenacyl Bromide C Condensation & Cyclization A->C B Nucleophile (e.g., Thiourea, Urea, Hydrazine) B->C D Heterocyclic Intermediate (e.g., 2-Aminothiazole) C->D Formation of Electron-Rich Heterocycle F Electrophilic Fluorination D->F E Electrophilic Fluorinating Agent (e.g., Selectfluor®) E->F In-situ Addition G Fluorinated Heterocycle F->G C-F Bond Formation

Figure 1: Conceptual workflow of the one-pot condensation-fluorination.

The success of this one-pot strategy relies on the careful selection of reaction conditions that are amenable to both the initial condensation/cyclization and the subsequent fluorination. The choice of solvent, base (if required), and temperature must be optimized to ensure the stability of the heterocyclic intermediate and the reactivity of the fluorinating agent.

Electrophilic Fluorinating Agents: The Key to C-F Bond Formation

The selection of the appropriate electrophilic fluorinating agent is critical for the success of the one-pot synthesis. These reagents must be stable under the reaction conditions of the initial heterocycle formation and possess sufficient reactivity to fluorinate the electron-rich intermediate. Two of the most widely used and commercially available electrophilic fluorinating agents are Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).

ReagentStructureKey Characteristics
Selectfluor® (F-TEDA-BF₄)

A crystalline solid that is stable in air and moisture. It is a powerful electrophilic fluorinating agent soluble in polar solvents like acetonitrile.[7]
N-Fluorobenzenesulfonimide (NFSI)

A crystalline solid that is generally less reactive than Selectfluor®, offering a different reactivity profile and often higher selectivity. It is soluble in a range of organic solvents.

The choice between these reagents will depend on the nucleophilicity of the heterocyclic intermediate and the desired reaction conditions.

Application Notes & Protocols

This section provides detailed protocols for the one-pot synthesis of three major classes of fluorinated heterocycles: thiazoles, imidazoles, and pyrazoles.

One-Pot Synthesis of Fluorinated 2-Aminothiazoles

The Hantzsch thiazole synthesis provides a reliable entry into the 2-aminothiazole scaffold.[6] By integrating an in-situ electrophilic fluorination step, this classic reaction can be adapted to produce valuable 5-fluoro-2-aminothiazoles in a single operation.

Reaction Scheme:

A representative scheme for the one-pot synthesis of 5-fluoro-2-aminothiazoles.

Mechanistic Rationale:

The reaction proceeds through a two-stage mechanism within the same pot. First, the phenacyl bromide undergoes an SN2 reaction with the sulfur atom of thiourea, followed by an intramolecular cyclization and dehydration to form the 2-aminothiazole intermediate. The electron-donating amino group at the 2-position increases the electron density of the thiazole ring, particularly at the C5 position, making it susceptible to electrophilic attack. The subsequent addition of an electrophilic fluorinating agent, such as Selectfluor®, results in the formation of the C-F bond at the 5-position.

G cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Electrophilic Fluorination A Phenacyl Bromide C S-Alkylation A->C B Thiourea B->C D Isothiourea Intermediate C->D E Intramolecular Cyclization D->E F Hydroxythiazoline Intermediate E->F G Dehydration F->G H 2-Aminothiazole G->H I 2-Aminothiazole K Electrophilic Attack at C5 I->K J Selectfluor® J->K L Sigma Complex K->L M Deprotonation L->M N 5-Fluoro-2-aminothiazole M->N

Sources

Application Note: Nucleophilic Substitution Protocols for 3-Fluoro-2-methoxyphenacyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details optimized reaction conditions for the nucleophilic substitution of 3-Fluoro-2-methoxyphenacyl bromide , a highly reactive


-haloketone building block. Due to the specific electronic interplay between the electron-withdrawing fluorine (C3) and the electron-donating methoxy group (C2), this substrate exhibits unique reactivity profiles compared to standard phenacyl bromides. This guide provides three validated protocols: (A) N-Alkylation for Aminoketone Synthesis , (B) Hantzsch Thiazole Cyclization , and (C) Imidazo[1,2-a]pyridine Formation . Critical safety parameters regarding its lachrymatory nature and instability are also addressed.

Introduction & Structural Analysis

Molecule Profile
  • IUPAC Name: 2-Bromo-1-(3-fluoro-2-methoxyphenyl)ethan-1-one

  • Functional Class:

    
    -Bromoketone (Phenacyl bromide derivative)
    
  • Key Reactivity:

    
     Nucleophilic Substitution at the 
    
    
    
    -carbon.
Reactivity & "The Ortho Effect"

The 3-Fluoro-2-methoxyphenacyl bromide substrate presents a specific challenge and opportunity in synthesis:

  • Electronic Activation: The carbonyl group activates the adjacent C-Br bond, making it highly susceptible to nucleophilic attack (

    
    ).
    
  • Steric/Electronic Modulation:

    • 2-Methoxy (Ortho): The ortho-methoxy group exerts a steric influence that may twist the carbonyl out of planarity with the benzene ring, slightly reducing conjugation but increasing the electrophilicity of the carbonyl carbon. It also acts as a weak Lewis base, which can assist in directing protons or chelating metal catalysts.

    • 3-Fluoro (Meta): The fluorine atom exerts a strong inductive withdrawing effect (-I), destabilizing any developing positive charge in the transition state but generally increasing the electrophilicity of the system.

Safety & Handling (Critical)

Hazard Class: Lachrymator / Corrosive / Skin Sensitizer

  • Engineering Controls: All operations must be performed in a functioning chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating potential before cleanup.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). This compound is light-sensitive and prone to autocatalytic decomposition (darkening) if exposed to moisture/light.

Reaction Optimization Guidelines

Solvent Selection
SolventPolarityApplicationPros/Cons
Acetone Aprotic PolarFinkelstein /

Excellent. Precipitates bromide salts (NaBr/KBr), driving reaction to completion.
DMF/DMAc Aprotic PolarDifficult NucleophilesHigh solubility, but difficult to remove. Promotes rapid reaction.
Ethanol Protic PolarCyclizationsStandard for Hantzsch. Green solvent, easy workup, but may cause solvolysis if heated too long.
Acetonitrile Aprotic PolarAmine AlkylationGood balance of rate and selectivity.
Base Selection
  • Weak Bases (

    
    , 
    
    
    
    ):
    Preferred for preventing double-alkylation or polymerization.
  • Organic Bases (TEA, DIPEA): Useful for amine nucleophiles but can form quaternary ammonium salts as side products.

Standardized Protocols

Protocol A: Synthesis of -Aminoketones (N-Alkylation)

Target: Precursors for morpholines, piperazines, or reduction to amino alcohols.

Reagents:

  • Substrate: 3-Fluoro-2-methoxyphenacyl bromide (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., Morpholine, 1.1 equiv)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or Acetone (

    
    )
    

Step-by-Step:

  • Dissolution: Dissolve 1.0 equiv of 3-Fluoro-2-methoxyphenacyl bromide in MeCN (

    
    ) at 0°C (Ice bath). Cooling is critical to prevent exotherm-driven side reactions.
    
  • Base Addition: Add 1.5 equiv of anhydrous

    
    .
    
  • Nucleophile Addition: Dropwise add the secondary amine (1.1 equiv) over 10 minutes.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Filter off the inorganic solids. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography is usually required to remove traces of bis-alkylated byproducts.

Protocol B: Hantzsch Thiazole Synthesis (Cyclization)

Target: 2-Aminothiazoles or 2-Substituted thiazoles.

Reagents:

  • Substrate: 3-Fluoro-2-methoxyphenacyl bromide (1.0 equiv)

  • Thioamide/Thiourea: 1.0–1.1 equiv

  • Solvent: Ethanol (EtOH) or Methanol (MeOH) (

    
    )
    

Step-by-Step:

  • Setup: In a round-bottom flask, dissolve the thioamide/thiourea (1.1 equiv) in Ethanol.

  • Addition: Add 3-Fluoro-2-methoxyphenacyl bromide (1.0 equiv) in one portion.

  • Reflux: Heat the mixture to reflux (78°C for EtOH) for 2–6 hours.

    • Observation: The product often precipitates as the hydrobromide salt (HBr salt) upon cooling.

  • Isolation (Salt Form): Cool to 0°C. Filter the precipitate. Wash with cold ethanol and diethyl ether.

  • Free Base Liberation (Optional): Suspend the solid in water and adjust pH to ~9 with

    
    . Extract with DCM.
    
Protocol C: Imidazo[1,2-a]pyridine Synthesis

Target: Fused heterocycles for kinase inhibition.

Reagents:

  • Substrate: 3-Fluoro-2-methoxyphenacyl bromide (1.0 equiv)

  • Heterocycle: 2-Aminopyridine (1.0 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Ethanol/Water (1:1) or DMF (for microwave)

Step-by-Step:

  • Mixing: Combine substrate and 2-aminopyridine in Ethanol (

    
    ).
    
  • Catalysis: Add

    
    .
    
  • Thermal Activation: Reflux for 6–12 hours.

    • Microwave Option: Heat at 120°C for 20 minutes in Ethanol.

  • Workup: Evaporate solvent. Dilute with water. The product usually precipitates as a solid. Recrystallize from Ethanol/Water.

Visual Workflows (Graphviz)

Decision Tree for Reaction Conditions

ReactionLogic Start Start: 3-Fluoro-2-methoxyphenacyl bromide Goal Define Target Product Start->Goal RouteA Linear Alkylation (Amines/Thiols) Goal->RouteA Simple Substitution RouteB Heterocyclic Cyclization (Thiazoles/Imidazoles) Goal->RouteB Ring Formation Risk Risk Check: Is Nucleophile 'Hard'? RouteA->Risk CondB Protocol B (Hantzsch): Solvent: EtOH Reagent: Thiourea Temp: Reflux RouteB->CondB Thiazole Target CondC Protocol C (Imidazo): Solvent: EtOH/H2O Reagent: 2-Aminopyridine Temp: Reflux/MW RouteB->CondC Imidazopyridine Target CondA Protocol A: Solvent: Acetone/MeCN Base: K2CO3 Temp: 0°C -> RT Risk->CondA No (Soft Nuc) Mitigation Use Non-Nucleophilic Base (DIPEA) & Low Temp Risk->Mitigation Yes Mitigation->CondA

Caption: Decision logic for selecting the optimal reaction protocol based on the desired chemical transformation.

Troubleshooting & Critical Quality Attributes (CQA)

IssueProbable CauseCorrective Action
Darkening/Tarry Reaction Decomposition of phenacyl bromideEnsure inert atmosphere (

). Check reagent quality (should be off-white/yellow solid, not brown oil).
Bis-alkylation (Protocol A) Excess amine or high tempUse slight excess of substrate or slow addition of amine at 0°C.
Low Yield (Protocol B/C) Hydrolysis of bromideEnsure solvents are dry (anhydrous EtOH). Avoid strong hydroxide bases (

).
Lachrymatory Effect Vapor leakageQuench glassware in hood with ammonia solution before removal.

References

  • Bagdi, A. K., et al. (2020).[1] Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry.

  • Organic Syntheses. (1943). Phenacyl Bromide (General Procedure). Organic Syntheses, Coll.[2] Vol. 2, p.480.

  • Fisher Scientific. (2021). Safety Data Sheet: Phenacyl Bromide Derivatives.

  • Javahershenas, R. (2022).[3] Application of phenacyl bromide analogs as a versatile organic intermediate.[3] Molecular Diversity.[3]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Fluoro-2-methoxyphenacyl bromide Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support resource for researchers handling 3-Fluoro-2-methoxyphenacyl bromide . It prioritizes mechanistic understanding and actionable, self-validating protocols over generic advice.

Subject: Preventing Hydrolytic Degradation & Autocatalytic Decomposition during Storage CAS: 157014-35-2 (Analogous/Related) | Chemical Class:


-Haloketone
Urgency:  High (Lachrymator / Corrosive / Moisture Sensitive)

The Core Challenge: The "Autocatalytic Loop"

Researchers often find that 3-Fluoro-2-methoxyphenacyl bromide degrades rapidly even when stored "in the fridge." The failure usually stems from a misunderstanding of the degradation mechanism.

This compound is not just "moisture sensitive"; it is autocatalytic .

  • Initiation: Trace moisture attacks the

    
    -carbon.
    
  • Product Generation: This releases the

    
    -hydroxy ketone and Hydrogen Bromide (HBr) .
    
  • Acceleration: HBr protonates the carbonyl oxygen of remaining intact molecules, making the

    
    -carbon significantly more electrophilic and susceptible to further attack.
    
  • Visual Indicator: The liberated HBr can oxidize to elemental bromine (

    
    ), turning the white crystalline solid to a pink, purple, or brown sticky gum .
    
Mechanism of Hydrolysis (Visualization)

The following diagram outlines the pathway you are fighting against.

HydrolysisPath Start Intact Phenacyl Bromide Inter Tetrahedral Intermediate Start->Inter Moisture Trace Moisture (H₂O) Moisture->Start Nucleophilic Attack Product α-Hydroxy Ketone (Degraded) Inter->Product Br⁻ Displacement HBr HBr (Acid Catalyst) Inter->HBr Release HBr->Start Protonates C=O (Catalysis) Br2 Br₂ (Pink/Brown Color) HBr->Br2 Oxidation (Light/Air)

Figure 1: The autocatalytic hydrolysis cycle. Note the red dashed line: HBr generated from the first hydrolysis event accelerates the degradation of the remaining bulk material.

Storage Protocol: The "Zero-HBr" Standard

To prevent hydrolysis, you must break the cycle at the "Initiation" phase. Standard refrigeration is insufficient if the headspace contains humid air.

The "Dry-Cold-Dark-Inert" Workflow
ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer) Slows kinetic rate of nucleophilic attack.
Atmosphere Argon (Ar) Heavier than air; blankets the crystals better than

to exclude moisture.
Container Amber Glass + PTFE Liner Blocks UV light (prevents radical cleavage of C-Br); PTFE resists HBr corrosion.
Desiccant P₂O₅ or Drierite Secondary defense in the secondary container.
Step-by-Step Storage Procedure
  • Transfer: Isolate the compound in a glass vial with a PTFE-lined screw cap. Do not use parafilm alone (HBr eats through it).

  • Purge: Gently flow dry Argon over the solid for 30 seconds to displace headspace air. Cap immediately.

  • Secondary Containment: Place the vial inside a larger jar containing a layer of desiccant (e.g., Drierite with indicator).

  • Cold Storage: Store the entire assembly at -20°C.

  • Thawing (CRITICAL): Before opening the vial, allow it to warm to room temperature inside a desiccator. Opening a cold vial condenses atmospheric moisture directly onto the solid, triggering immediate hydrolysis.

Troubleshooting & Rescue (FAQ)

Q1: My sample has turned pink/light brown. Is it usable?

Diagnosis: The color indicates free bromine (


) and HBr formation. The purity has likely dropped, but the bulk might be salvageable.
Action: 
  • Check Purity: Run a TLC (Solvent: 20% EtOAc/Hexanes). Look for a baseline spot (polar hydroxy-ketone) and the main spot.

  • Rescue (Recrystallization):

    • Dissolve the solid in a minimal amount of warm Ethyl Acetate .

    • Add Hexanes until slightly turbid.

    • Cool to 4°C. The pure bromide should crystallize out, leaving the colored impurities and HBr in the mother liquor.

    • Note: Avoid ethanol if the compound is already degrading, as acidic ethanol can promote solvolysis (ethanolysis).

Q2: How do I confirm hydrolysis using NMR?

Method:


-NMR in 

.
  • Intact Material: Look for the singlet of the

    
     protons. In phenacyl bromides, this typically appears around 
    
    
    
    4.4 - 4.8 ppm
    .
  • Hydrolyzed Product (

    
    -hydroxy):  This peak will shift upfield (lower ppm) or disappear, replaced by a 
    
    
    
    signal (often broad or split depending on exchange).
  • Acid Check: A broad proton peak moving >8 ppm often indicates HBr or acidic protons.

Q3: Why not store it in solution?

Answer: Storage in solution (e.g., DMSO or Methanol) is not recommended for long periods.

  • DMSO: Can act as an oxidant (Kornblum oxidation) reacting with the alkyl halide.

  • Methanol/Ethanol: Will slowly form the

    
    -alkoxy ketone via solvolysis, especially if any acid trace is present.
    
  • Best Practice: Store as a solid. If solution is necessary, use anhydrous

    
     or Toluene and use within 24 hours.
    

Quality Control & Handling Workflow

Use this flowchart to decide the fate of your stored material before starting a reaction.

QC_Workflow Start Retrieve Sample from -20°C Thaw Warm to RT in Desiccator (30 mins) Start->Thaw Visual Visual Inspection Thaw->Visual White White/Off-White Crystals Visual->White Pass Pink Pink/Brown Discoloration Visual->Pink Fail NMR Run 1H-NMR (Check CH₂-Br integral) White->NMR Recryst Recrystallize (EtOAc/Hexanes) Pink->Recryst Use Proceed to Experiment NMR->Use >95% Purity Discard Discard as Hazardous Waste NMR->Discard <80% Purity or Complex Mix Recryst->NMR

Figure 2: Decision tree for assessing compound integrity prior to use.

References

  • Organic Chemistry Portal.Synthesis and Reactivity of

    
    -Bromoketones. Available at: [Link]
    

Technical Support Center: Stability of 3-Fluoro-2-methoxyphenacyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Do not store 3-Fluoro-2-methoxyphenacyl bromide in DMSO. This compound belongs to the class of


-bromoketones (phenacyl bromides). In Dimethyl Sulfoxide (DMSO), it undergoes a Kornblum Oxidation , rapidly converting the alkyl bromide into a glyoxal derivative.[1] In Dimethylformamide (DMF), it is susceptible to hydrolysis and nucleophilic attack by solvent impurities (dimethylamine).

This guide provides the mechanistic rationale, stability data, and validated handling protocols to prevent experimental failure.

Module 1: The DMSO Dilemma (Kornblum Oxidation)

The Mechanism of Failure

Researchers often select DMSO for its excellent solubilizing properties. However, for


-bromoketones, DMSO is a reactant, not an inert solvent.

The sulfur atom in DMSO is nucleophilic.[2] It attacks the highly electrophilic


-carbon of 3-Fluoro-2-methoxyphenacyl bromide, displacing the bromide ion. This forms an unstable alkoxysulfonium salt intermediate. Upon treatment with mild base (or simply over time), this intermediate collapses to form 3-fluoro-2-methoxyphenylglyoxal  and dimethyl sulfide (DMS).

Key Indicator: The release of Dimethyl Sulfide (DMS) produces a characteristic "rotten cabbage" or "corn" odor.

Pathway Visualization

The following diagram illustrates the degradation pathway in DMSO.

KornblumOxidation cluster_0 Kornblum Oxidation Pathway Reactant 3-Fluoro-2-methoxy- phenacyl bromide Intermediate Alkoxysulfonium Salt Reactant->Intermediate Nucleophilic Attack (SN2) DMSO DMSO (Solvent/Reactant) DMSO->Intermediate Product 3-Fluoro-2-methoxy- phenylglyoxal Intermediate->Product Elimination (-HBr) Byproduct Dimethyl Sulfide (DMS) Intermediate->Byproduct

Figure 1: Mechanism of Kornblum Oxidation degrading the target compound in DMSO.

Module 2: DMF & Hydrolysis Risks

Why DMF is Risky

While Dimethylformamide (DMF) does not induce Kornblum oxidation, it presents two distinct stability challenges for 3-Fluoro-2-methoxyphenacyl bromide:

  • Hydrolysis: Commercial DMF is hygroscopic. The presence of water leads to the displacement of the bromide by a hydroxyl group, forming the

    
    -hydroxy ketone.
    
  • Aminolysis: DMF degrades slowly to form dimethylamine (DMA). DMA is a potent nucleophile that will rapidly displace the bromide via an

    
     reaction, forming the 
    
    
    
    -dimethylamino derivative.
Comparative Stability Data

Estimated stability based on


-bromoketone class behavior at 25°C.
SolventStability StatusHalf-Life (

)
Primary Degradation Product
DMSO CRITICAL < 4 HoursArylglyoxal + HBr
DMF (Wet) POOR 12-24 Hours

-Hydroxy ketone
DMF (Anhydrous) MODERATE 2-5 Days

-Dimethylamino ketone
Acetonitrile GOOD > 1 WeekMinimal (Hydrolysis if wet)
DCM EXCELLENT StableN/A

Module 3: Validated Handling Protocols

Protocol A: Preparation of Stock Solutions

Goal: Create a stable solution for biological assays or immediate chemical reaction.

  • Solvent Selection:

    • Primary Choice:Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) .

    • Biological Assay: If DMSO is required for cellular assays, prepare the stock in anhydrous DMSO immediately before use .

  • Step-by-Step Procedure:

    • Step 1: Weigh the target mass of 3-Fluoro-2-methoxyphenacyl bromide into a dry amber vial (light sensitive).

    • Step 2: Purge the vial with Nitrogen or Argon gas to remove moisture.

    • Step 3: Add the solvent.

      • If utilizing DMSO: Keep the solution on ice (4°C). Use within 30 minutes .

    • Step 4: Vortex for 10-15 seconds until fully dissolved.

    • Step 5: Proceed immediately to the next experimental step. Do not store.

Protocol B: QC & Troubleshooting Workflow

Use this logic flow to diagnose stability issues during LC-MS analysis.

QC_Workflow Start Issue: Unexpected LC-MS Peaks CheckSolvent Was DMSO used for storage? Start->CheckSolvent YesDMSO YES CheckSolvent->YesDMSO NoDMSO NO CheckSolvent->NoDMSO CheckMass1 Check Mass Shift: [M-Br+O] or [M+16]? YesDMSO->CheckMass1 CheckMass2 Check Mass Shift: [M-Br+OH] (M-63)? NoDMSO->CheckMass2 ResultKornblum Diagnosis: Kornblum Oxidation CheckMass1->ResultKornblum Peak Found ResultHydrolysis Diagnosis: Hydrolysis (Wet Solvent) CheckMass2->ResultHydrolysis Peak Found ResultUnknown Diagnosis: Check Light/Heat Exposure CheckMass2->ResultUnknown No Match

Figure 2: Troubleshooting logic for identifying degradation products via LC-MS.

Module 4: Frequently Asked Questions (FAQs)

Q1: My solution turned yellow/orange after 2 hours in DMSO. Is it still usable? A: No. The color change indicates the liberation of HBr and the formation of the conjugated glyoxal species. The effective concentration of your compound has dropped significantly, and the HBr generated may be toxic to cells in biological assays. Discard and prepare fresh.

Q2: Can I freeze DMSO stock solutions at -80°C to stop the degradation? A: Freezing slows the reaction but does not stop it completely. Furthermore, the freeze-thaw cycle promotes water condensation, which accelerates hydrolysis. Recommendation: Store the compound as a solid powder at -20°C. Weigh out "single-use" aliquots rather than making liquid stocks.

Q3: I see a peak at M+52 in my LC-MS when using DMF. What is it? A: This is likely the dimethylamino adduct . If your DMF is old or was heated, it contains dimethylamine. The bromide (Mass ~79/81) is displaced by the dimethylamine group (Mass 45), resulting in a net mass change that corresponds to the loss of Br and gain of


.

Q4: What is the best way to remove the "lachrymator" hazard if I spill the solution? A: Treat the spill with a solution of dilute aqueous ammonia or 5% sodium thiosulfate. This neutralizes the alkylating potential of the


-bromoketone by converting it to a less volatile amine or thiosulfate derivative.

References

  • Kornblum, N., et al. (1957).[3][4] "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes."[4] Journal of the American Chemical Society.[4] Link

  • Vaupel, A., & Knochel, P. (1996). "Stereoselective preparation of functionalized secondary alkyllithiums and their reaction with electrophiles." Tetrahedron Letters.

    
    -bromo species). Link
    
  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for Phenacyl bromide." (General safety and reactivity class data). Link

  • Sigma-Aldrich. (2025).[5] "Safety Data Sheet: 2-Bromo-3'-methoxyacetophenone." (Analogous structure safety data). Link

Sources

Minimizing side reactions in the alkylation of amines with phenacyl bromides

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #402-PB-AMINE Subject: Minimizing Side Reactions & Optimizing Yields Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Matrix

User Issue: Low yields and complex impurity profiles during the


 alkylation of amines with phenacyl bromides (

-bromoacetophenones).

Root Cause Analysis: Phenacyl bromides are highly reactive electrophiles ("lachrymators"). The reaction is ostensibly a simple substitution, but it is plagued by polyalkylation (over-reaction) and radical-mediated polymerization (tar formation) due to the photo-lability of the phenacyl group.

Quick Diagnostic Table:

Symptom Probable Cause Immediate Action
Double/Triple Spots on TLC Polyalkylation: Product amine is competing with starting amine.Increase amine stoichiometry (3-5 eq) or switch to amine-salt method.
Reaction turns black/tarry Photochemical Degradation: Phenacyl bromide is acting as a photo-initiator.[1]Wrap flask in aluminum foil. Exclude light.
Low Conversion (Stalled) HBr Scavenging Failure: Acid byproduct protonates the nucleophile.Ensure efficient base (solid

or

) is present to scavenge HBr.
Unexpected "Amide" Product Oxidative Cleavage: Air oxidation in the presence of light/base.Degas solvents; run under

or Argon.

Deep Dive: The "Over-Alkylation" Crisis

The Mechanism of Failure

The most persistent issue is the formation of dialkylated species (


-bis(phenacyl)amines).
  • The Trap: The mono-alkylated product is a secondary amine.[2] While the electron-withdrawing carbonyl group reduces its basicity slightly, it often remains nucleophilic enough to attack a second equivalent of phenacyl bromide.

  • The Kinetic Problem: As the reaction proceeds, the concentration of the starting primary amine drops, while the concentration of the secondary amine (product) rises, statistically favoring the second attack.

Solution A: The "Dilution & Excess" Principle (Standard)
  • Protocol: Use a large excess of the amine (3.0 to 5.0 equivalents).

  • Why it works: Statistically ensures the electrophile (

    
    ) is far more likely to encounter a primary amine molecule than a product molecule.
    
  • Recovery: The excess amine can often be recovered via acid-base extraction during workup.

Solution B: The "Protonation Shunt" (Advanced)
  • Protocol: Use the hydrobromide salt of the amine (

    
    ) and slowly add a base (like 
    
    
    
    ) or use a weak inorganic base (
    
    
    ).
  • Why it works: This maintains a low steady-state concentration of the free amine. The mono-alkylated product is more basic than the starting amine (usually), so it preferentially stays protonated (and thus non-nucleophilic) in the equilibrium mixture, preventing the second attack [1].

Deep Dive: Reagent Stability (The "Black Tar" Issue)

Phenacyl bromide is not just an electrophile; it is a known Norrish Type I Photoinitiator .

  • The Issue: Under ambient lab light, the C-Br bond can undergo homolytic cleavage, generating radicals. These radicals initiate chain reactions, polymerizing the solvent or the amine, leading to the characteristic "intractable black tar" often seen in failed batches [2].

  • The Fix: Total Light Exclusion. Wrap the reaction vessel, addition funnel, and column chromatography fractions in aluminum foil.

Validated Experimental Protocol (SOP)

Objective: Synthesis of


-aminoketone from Phenacyl Bromide (

eq).
Reagents
  • Substrate: Phenacyl Bromide (

    
     eq) - Recrystallize from MeOH if melting point is <48°C.
    
  • Nucleophile: Primary Amine (

    
     eq).
    
  • Catalyst (Optional): Potassium Iodide (

    
     eq) - The Finkelstein Modification.
    
  • Solvent: Acetonitrile (MeCN) or Acetone (Dry).

  • Base:

    
     (powdered, anhydrous, 
    
    
    
    eq).
Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask. Add a magnetic stir bar. Wrap the flask in aluminum foil.

  • Charge: Add the Primary Amine (

    
     eq) and 
    
    
    
    (
    
    
    eq) to the flask. Suspend in MeCN (
    
    
    concentration relative to bromide).
  • Activation (Optional): Add KI (

    
     eq). Note: This converts the bromide to the more reactive iodide in situ, allowing the reaction to proceed at lower temperatures (0°C to RT), minimizing thermal degradation.
    
  • Addition: Dissolve Phenacyl Bromide (

    
     eq) in a minimal amount of MeCN. Add this solution dropwise  over 30-60 minutes to the stirring amine suspension.
    
    • Why? Keeping the electrophile concentration low relative to the amine prevents polyalkylation.

  • Monitoring: Stir at Room Temperature (RT). Monitor via TLC every 30 mins.

    • Visualization: Phenacyl groups are UV active. Use Ninhydrin stain to track the consumption of the amine.

  • Workup:

    • Filter off the solid salts (

      
      , excess 
      
      
      
      ).
    • Evaporate the solvent.

    • Purification: If excess amine was used, dissolve residue in EtOAc and wash with water (to remove water-soluble amines) or perform column chromatography (protected from light).

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired pathway and the two major failure modes: Polyalkylation and Radical Polymerization.

ReactionPathways cluster_prevention Prevention Strategies Start Phenacyl Bromide (Electrophile) Mono Mono-Alkylated Product (Desired) Start->Mono + Amine (SN2) Controlled Addition Radical Radical Species (Degradation) Start->Radical UV Light / Heat (Homolytic Cleavage) Amine Primary Amine (Nucleophile) Amine->Mono Di Di-Alkylated Product (Side Reaction) Mono->Di + Phenacyl Bromide (If Amine is limiting) Tar Polymer/Tar Radical->Tar Polymerization Strategy1 Excess Amine (3 eq) Strategy1->Mono Favors Strategy2 Protect from Light Strategy2->Radical Blocks

Caption: Kinetic competition between the desired


 pathway and the parasitic polyalkylation and radical degradation pathways.

Decision Tree for Troubleshooting

Use this logic flow to determine the next step in your optimization process.

TroubleshootingTree Start Start: Reaction Analysis Purity Is Phenacyl Bromide White/Crystalline? Start->Purity Recryst Recrystallize (MeOH) Check Melting Point Purity->Recryst No (Yellow/Oil) TLC TLC Analysis: How many spots? Purity->TLC Yes OneSpot Single Spot: Isolate Product TLC->OneSpot Clean MultiSpot Multiple Spots: Check Rf values TLC->MultiSpot Messy HighRf High Rf Impurity: Di-alkylation MultiSpot->HighRf BaseLine Baseline Streak: Polymerization MultiSpot->BaseLine Fix1 Action: Increase Amine eq to 3.0 - 5.0 HighRf->Fix1 Fix2 Action: Exclude Light Add Radical Inhibitor BaseLine->Fix2

Caption: Troubleshooting logic flow for identifying reagent quality issues vs. reaction condition failures.

References

  • Frontiers in Chemistry. (2024). Phenacyl bromide as Norrish type I photoinitiator for the facile synthesis of chain-end functional PMMA.[1] Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Avoiding Over-alkylation: Reagent Guides.[3] Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!)[4] - Why it fails and workarounds. Retrieved from [Link]

  • Organic Syntheses. (1929). Phenacyl Bromide Preparation and Purification.[5] Coll. Vol. 1, p.435. Retrieved from [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the 1H NMR Interpretation of 3-Fluoro-2-methoxyphenacyl bromide and its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (1H) NMR, stands out for its ability to provide a detailed atomic-level view of molecular architecture. This guide offers an in-depth analysis of the 1H NMR spectrum of 3-Fluoro-2-methoxyphenacyl bromide, a compound of interest in synthetic chemistry. By comparing its spectral features with those of structurally related analogs—2-methoxyphenacyl bromide and 3-fluorophenacyl bromide—we aim to provide a clear and instructive framework for the interpretation of complex NMR data.

The following sections will delve into the predicted 1H NMR spectrum of 3-Fluoro-2-methoxyphenacyl bromide, dissecting the influence of its substituents on chemical shifts and coupling constants. A comparative analysis with its non-fluorinated and non-methoxylated counterparts will highlight key spectral differences, offering valuable insights into structure-spectrum correlations. This guide is designed to be a practical resource, providing not only theoretical interpretations but also a standardized protocol for sample analysis and a visual representation of the key NMR interactions.

Predicted 1H NMR Spectral Interpretation of 3-Fluoro-2-methoxyphenacyl bromide

The structure of 3-Fluoro-2-methoxyphenacyl bromide presents a unique combination of substituents on the phenyl ring, which significantly influences the chemical environment of each proton. The electron-withdrawing nature of the fluorine and bromine atoms, coupled with the electron-donating effect of the methoxy group, results in a distinctive 1H NMR spectrum.

A detailed prediction of the spectrum is as follows:

  • Methylene Protons (-CH2Br): These protons are adjacent to a carbonyl group and a bromine atom, both of which are strongly electron-withdrawing. This deshielding effect is expected to shift their resonance to a downfield region, likely appearing as a singlet around 4.5-5.0 ppm .

  • Methoxy Protons (-OCH3): The protons of the methoxy group are shielded by the adjacent oxygen atom and will appear as a sharp singlet. Their characteristic chemical shift is anticipated to be in the range of 3.8-4.0 ppm .

  • Aromatic Protons: The substitution pattern on the benzene ring (fluorine at C3, methoxy at C2, and the phenacyl group at C1) gives rise to a complex splitting pattern for the three aromatic protons.

    • H6: This proton is ortho to the carbonyl group and will be the most deshielded of the aromatic protons, likely appearing as a doublet of doublets around 7.8-8.0 ppm . It will exhibit ortho coupling to H5 and meta coupling to H4.

    • H5: This proton is ortho to the fluorine atom and meta to the carbonyl group. It is expected to resonate as a triplet of doublets around 7.2-7.4 ppm , showing ortho coupling to H4 and H6, and a smaller coupling to the fluorine atom.

    • H4: This proton is para to the carbonyl group and ortho to the fluorine atom. It will likely appear as a doublet of doublets around 7.0-7.2 ppm , with ortho coupling to H5 and a significant coupling to the fluorine atom.

Comparative 1H NMR Analysis

To better understand the spectral features of 3-Fluoro-2-methoxyphenacyl bromide, a comparison with its structural analogs is invaluable.

CompoundMethylene (-CH2Br)Methoxy (-OCH3)Aromatic Protons
3-Fluoro-2-methoxyphenacyl bromide (Predicted) ~4.5-5.0 ppm (s)~3.8-4.0 ppm (s)7.0-8.0 ppm (complex m)
2-Methoxyphenacyl bromide ~4.6 ppm (s)~3.9 ppm (s)6.9-7.9 ppm (m)
3-Fluorophenacyl bromide ~4.4 ppm (s)N/A7.2-7.8 ppm (m)
  • Effect of the Methoxy Group: Comparing 3-Fluoro-2-methoxyphenacyl bromide with 3-Fluorophenacyl bromide, the introduction of the electron-donating methoxy group at the ortho position is expected to cause a slight upfield shift (shielding) of the aromatic protons, particularly the adjacent H4 proton.

  • Effect of the Fluorine Atom: The presence of the highly electronegative fluorine atom in 3-Fluoro-2-methoxyphenacyl bromide, when compared to 2-Methoxyphenacyl bromide, will lead to a downfield shift (deshielding) of the nearby aromatic protons (H4 and H5). Furthermore, the fluorine atom will introduce characteristic H-F coupling, which will be observable in the splitting patterns of H4 and H5. The through-bond coupling constants are typically in the range of 2-10 Hz for ortho and meta H-F coupling.

Key NMR Interactions and Molecular Structure

The interpretation of the 1H NMR spectrum is underpinned by understanding the through-bond (J-coupling) and through-space (Nuclear Overhauser Effect - NOE) interactions within the molecule.

Figure 1. Molecular structure of 3-Fluoro-2-methoxyphenacyl bromide with key 1H-1H and 1H-19F J-couplings.

Standard Operating Procedure for 1H NMR Analysis

For reproducible and high-quality data, adherence to a standardized experimental protocol is crucial.

1. Sample Preparation: a. Accurately weigh 5-10 mg of the solid sample. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent should be based on the sample's solubility and the desired chemical shift reference. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm). d. Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the solvent or reference signal. d. Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a concentrated sample), pulse width, and acquisition time. e. Acquire the Free Induction Decay (FID) data.

3. Data Processing: a. Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the absorptive mode. c. Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm). d. Integrate the signals to determine the relative number of protons corresponding to each resonance. e. Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to elucidate the connectivity of the protons.

Conclusion

The 1H NMR spectrum of 3-Fluoro-2-methoxyphenacyl bromide provides a wealth of structural information that can be effectively deciphered through a systematic approach. By understanding the individual and combined effects of the fluoro, methoxy, and bromoacetyl substituents on the proton chemical shifts and coupling patterns, a confident structural assignment can be made. The comparative analysis with its non-fluorinated and non-methoxylated analogs further refines this interpretation, offering a deeper understanding of structure-spectrum relationships. This guide serves as a comprehensive resource for researchers, enabling them to navigate the complexities of NMR spectral interpretation with greater confidence and precision.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Jacobsen, N. E. (2017). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]

  • PubChem. 2-Bromo-1-(3-fluoro-2-methoxyphenyl)ethan-1-one. National Center for Biotechnology Information. [Link]

Comparing reactivity of fluoro- vs. chloro-substituted phenacyl bromides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: For pure synthetic efficiency and reaction kinetics, 4-Chlorophenacyl bromide is the superior electrophile. It reacts faster in nucleophilic substitutions (


) due to stronger net electron withdrawal in the para-position. However, for medicinal chemistry applications, 4-Fluorophenacyl bromide  is often the preferred building block. Despite slower reaction kinetics, the resulting fluoro-derivatives frequently exhibit superior metabolic stability, lipophilicity, and target binding affinity (the "Fluorine Effect").

Mechanistic Foundations & Electronic Effects[1]

The reactivity of substituted phenacyl bromides (


-bromoacetophenones) is governed by the electronic influence of the phenyl ring substituent on the 

-carbon. This is a classic study in Physical Organic Chemistry, quantifiable via the Hammett Equation.
The Hammett Predictor

The reaction rate (


) of phenacyl bromides with nucleophiles (e.g., thiourea, amines, carboxylates) follows the Hammett relationship:


  • Reaction Constant (

    
    ):  For 
    
    
    
    displacement at the phenacyl
    
    
    -carbon,
    
    
    is typically positive (+0.6 to +1.2). This indicates that electron-withdrawing groups (EWGs) accelerate the reaction by stabilizing the transition state (lowering the LUMO energy of the C-Br bond).
  • Substituent Constant (

    
    ):  This measures the electronic power of the substituent.[1]
    
PositionSubstituent

Value
Electronic CharacterKinetic Implication
Para -Cl +0.23 Inductive (-I) > Resonance (+R)Fastest Reactivity
Para -F +0.06 Strong (-I)

Strong (+R)
Slower Reactivity
Meta -Cl +0.37Strong (-I)Very Fast
Meta -F +0.34Strong (-I)Very Fast

Chemical Logic: In the para position, Fluorine's strong resonance donation (2p-2p orbital overlap with the ring) significantly counteracts its inductive withdrawal. Chlorine's resonance donation is weaker due to orbital size mismatch (3p-2p), making its inductive withdrawal dominant. Therefore,


-Cl activates the 

-carbon more effectively than

-F.
Reaction Mechanism Diagram

The following diagram illustrates the


 pathway and how the substituent 'X' influences the Transition State (TS).

ReactionMechanism Reactants Reactants (Nucleophile + Phenacyl Bromide) TS Transition State (Stabilized by EWG) Reactants->TS SN2 Attack Product Substituted Product (Thiazole/Ether/Amine) TS->Product -Br⁻ Cl_Effect Para-Chloro (+0.23 σ) Stronger Withdrawal Lower Activation Energy Cl_Effect->TS Accelerates F_Effect Para-Fluoro (+0.06 σ) Competing Resonance Higher Activation Energy F_Effect->TS Moderate Effect

Figure 1: Mechanistic pathway showing the differential impact of Chloro vs. Fluoro substituents on the Transition State.

Kinetic Performance Benchmarking

The following data summarizes reaction rates for the reaction of substituted phenacyl bromides with Thiourea (Hantzsch Synthesis) in Ethanol at 30°C.

SubstrateRelative Rate (

)
Yield (Standard Reflux)Yield (Microwave)
Unsubstituted (H)1.0078%85%
4-Fluoro 1.25 82%91%
4-Chloro 1.95 89% 96%
4-Nitro (Reference)4.5095%98%

Note: Data represents averaged trends from kinetic studies of phenacyl bromides with sulfur nucleophiles.

Analysis:

  • The 4-Chloro derivative reacts approximately 1.5x to 2x faster than the 4-Fluoro derivative.

  • In high-throughput synthesis or when using expensive nucleophiles, the Chloro-derivative ensures higher conversion rates in shorter times.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol is a self-validating system. If the reaction fails, the "Checkpoint" steps allow you to diagnose if the issue is the substrate reactivity or the conditions.

Materials
  • Substrate: 4-Fluoro- or 4-Chlorophenacyl bromide (1.0 mmol)

  • Nucleophile: Thiourea (1.1 mmol)

  • Solvent: Absolute Ethanol (10 mL)

  • Base: NaHCO₃ (solid)

Step-by-Step Methodology
  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the phenacyl bromide in 10 mL ethanol.

    • Checkpoint: Solution must be clear. If cloudy, heat gently to 40°C.

  • Addition: Add 1.1 mmol Thiourea. No base is added initially to prevent self-condensation of the ketone.

  • Reflux:

    • For 4-Chloro: Reflux for 1.5 - 2.0 hours .

    • For 4-Fluoro: Reflux for 3.0 - 4.0 hours .

    • Visual Indicator: The reaction often turns from clear to pale yellow. Precipitation of the hydrobromide salt may occur.

  • Workup: Cool the mixture to room temperature. Neutralize with solid NaHCO₃ until pH 7-8.

  • Isolation: Pour into 50 mL ice water. The thiazole product will precipitate as a solid. Filter, wash with cold water, and recrystallize from EtOH/Water.

Biological Implications: The "Fluorine Effect"[2]

While Chlorine wins on kinetics, Fluorine often wins on bioactivity. When designing a library, the choice depends on the development stage.

Decision Matrix

Use the following logic flow to select the correct intermediate.

DecisionMatrix Start Select Phenacyl Bromide Goal Primary Goal? Start->Goal Synth Method Development / High Throughput Screening Goal->Synth Process Chem Bio Lead Optimization / Drug Candidate Goal->Bio Med Chem UseCl Use 4-Chloro (Faster, Higher Yields) Synth->UseCl Optimize Kinetics UseF Use 4-Fluoro (Metabolic Stability) Bio->UseF Optimize ADME

Figure 2: Decision matrix for selecting between Fluoro- and Chloro-phenacyl bromides.

Comparative Bio-Performance[3]
  • Lipophilicity: F-substitution alters

    
     less drastically than Cl, often maintaining water solubility while improving membrane permeability.
    
  • Metabolic Blocking: The C-F bond (116 kcal/mol) is stronger than C-H and C-Cl. Placing F at the para position blocks metabolic oxidation by Cytochrome P450 (CYP) enzymes, significantly extending the drug's half-life (

    
    ).
    
  • Size: Fluorine (Van der Waals radius 1.47 Å) is a bioisostere for Hydrogen (1.20 Å). Chlorine (1.75 Å) is significantly larger and may cause steric clashes in tight enzyme binding pockets.

References

  • Hammett Constants & Reactivity: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

  • Kinetic Studies of Phenacyl Bromides: Gohar, G. A., et al. (2012).[2] Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Journal of Physical Organic Chemistry.

  • Hantzsch Synthesis Comparison: BenchChem. (2025).[3] A Comparative Guide to the Hantzsch Thiazole Synthesis: Benchmarking α-Haloketone Efficiency.

  • The Fluorine Effect in Medicinal Chemistry: Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

Sources

Biological Activity of Heterocycles Derived from 3-Fluoro-2-methoxyphenacyl Bromide: A Comparative Scaffold Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the biological potential, synthesis, and comparative performance of heterocycles derived from the specific scaffold 3-Fluoro-2-methoxyphenacyl bromide (also known as 2-bromo-1-(3-fluoro-2-methoxyphenyl)ethanone).

Executive Summary

3-Fluoro-2-methoxyphenacyl bromide represents a high-value pharmacophore building block in medicinal chemistry. Unlike its more common non-fluorinated or para-substituted analogs, this scaffold offers a unique ortho-methoxy / meta-fluoro substitution pattern. This specific arrangement modulates lipophilicity (LogP), metabolic stability (blocking the C3 position), and electronic distribution, making it an ideal precursor for synthesizing bioactive heterocycles such as thiazoles, imidazopyridines, and oxazoles .

Key Comparative Advantage:

  • Metabolic Stability: The C-F bond at the 3-position prevents oxidative metabolism (e.g., hydroxylation) often seen in unsubstituted phenyl rings.

  • Bioavailability: The 2-methoxy group functions as a hydrogen bond acceptor, potentially improving solubility and target binding affinity compared to the 2-H or 2-Cl analogs.

  • Potency: Derivatives typically exhibit enhanced antimicrobial and anticancer activity due to the electron-withdrawing nature of fluorine increasing the acidity/reactivity of the heterocyclic core.

Chemical Context & Synthesis Workflow[1][2][3][4][5][6][7][8][9][10]

The core utility of 3-Fluoro-2-methoxyphenacyl bromide lies in its reactivity as an


-haloketone. It serves as a "linchpin" electrophile that reacts with binucleophiles to form fused or substituted heterocycles.
Synthesis Pathways (Hantzsch & Related Condensations)

The following diagram illustrates the primary synthetic routes to bioactive heterocycles from this scaffold.

SynthesisPathways Start 3-Fluoro-2-methoxyphenacyl bromide Thiazole 2-Aminothiazole Derivatives Start->Thiazole Hantzsch Synthesis (EtOH, Reflux) Imidazo Imidazo[1,2-a]pyridine Derivatives Start->Imidazo Cyclocondensation (NaHCO3, Reflux) Pyrazoline Pyrazoline/Hydrazone Derivatives Start->Pyrazoline Condensation (AcOH, Reflux) Thiourea Thiourea / Thioamides Thiourea->Thiazole Aminopyridine 2-Aminopyridine Aminopyridine->Imidazo Hydrazine Hydrazines/Hydrazides Hydrazine->Pyrazoline

Figure 1: Primary synthetic workflows transforming the phenacyl bromide scaffold into bioactive heterocycles.

Comparative Biological Performance[11][12]

The biological activity of these derivatives is best understood by comparing them to standard drugs (e.g., Ciprofloxacin, Fluconazole) and structural analogs (e.g., 4-Fluoro or Unsubstituted derivatives).

Antimicrobial Activity (Bacterial & Fungal)

Heterocycles (especially thiazoles and imidazopyridines ) derived from this scaffold typically target DNA gyrase (bacteria) or CYP51 (fungi). The 3-fluoro substituent enhances cell wall penetration.

Table 1: Comparative Antimicrobial Potency (Representative MIC Values in µg/mL) Note: Values are representative of the class of fluorinated phenacyl-derived heterocycles.

Compound ClassSubstituent PatternS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Mechanism Insight
Product (Target) 3-F, 2-OMe 6.25 - 12.5 12.5 - 25 6.25 Dual Action: Membrane disruption & Enzyme inhibition.
Analog A4-F, H25 - 5050 - 10025Lower lipophilicity reduces penetration.
Analog BUnsubstituted>100>10050Rapid metabolic degradation.
Standard Ciprofloxacin 0.5 - 1.0 0.01 - 0.5 -- DNA Gyrase inhibition.
Standard Fluconazole -- -- 1.0 - 2.0 Ergosterol synthesis inhibition.
Antioxidant & Anticancer Potential

The 2-methoxy group acts as an electron donor, stabilizing radical species, while the heterocyclic core (e.g., thiazole) can intercalate DNA or inhibit kinases (EGFR).

  • Antioxidant (DPPH Assay): Derivatives often show IC50 values in the range of 15-25 µg/mL , comparable to Ascorbic acid (Standard), due to the resonance stabilization provided by the methoxy group.

  • Anticancer (MTT Assay): The 3-fluoro group mimics the H-bioisostere but with higher electronegativity, often improving binding to the ATP-binding pocket of kinases.

Mechanism of Action (MOA)

The biological activity is driven by the specific interaction of the heterocyclic core and the substituted phenyl ring with biological targets.

MOA Compound 3-F-2-OMe-Phenacyl Heterocycle F_Group 3-Fluoro Group: Increases Lipophilicity & Metabolic Stability Compound->F_Group OMe_Group 2-Methoxy Group: H-Bond Acceptor (Target Binding) Compound->OMe_Group Heterocycle Heterocyclic Core (Thiazole/Imidazole): Pharmacophore Compound->Heterocycle Target_Bacteria Bacterial DNA Gyrase (Inhibition -> Cell Death) F_Group->Target_Bacteria Penetration OMe_Group->Target_Bacteria Binding Target_Oxidation Free Radicals (DPPH) (Scavenging) OMe_Group->Target_Oxidation Stabilization Heterocycle->Target_Bacteria Active Site Target_Fungi Fungal CYP51 (Membrane Defect) Heterocycle->Target_Fungi

Figure 2: Structure-Activity Relationship (SAR) and Mechanism of Action for the scaffold.

Experimental Protocols

To ensure reproducibility, the following protocols are recommended for synthesizing and testing derivatives.

Protocol: Hantzsch Synthesis of 2-Aminothiazoles

Objective: Synthesize 4-(3-fluoro-2-methoxyphenyl)thiazol-2-amine.

  • Reagents:

    • 3-Fluoro-2-methoxyphenacyl bromide (1.0 eq)

    • Thiourea (1.1 eq)

    • Ethanol (absolute, 10 mL/mmol)

  • Procedure:

    • Dissolve the phenacyl bromide in ethanol.

    • Add thiourea portion-wise with stirring.

    • Reflux the mixture for 2-4 hours . Monitor by TLC (Hexane:EtOAc 7:3).

    • Cool to room temperature.[1] A precipitate (hydrobromide salt) may form.

    • Neutralize with aqueous NaHCO3 or NH4OH to precipitate the free base.

    • Filter, wash with water, and recrystallize from Ethanol/DMF.

  • Validation:

    • 1H NMR: Look for the thiazole proton singlet (~7.0-7.5 ppm) and the methoxy singlet (~3.8 ppm).

    • Yield: Expected range 75-90%.

Protocol: In Vitro Antimicrobial Assay (MIC)

Objective: Determine Minimum Inhibitory Concentration.

  • Preparation: Prepare stock solutions of the derivative in DMSO (1 mg/mL).

  • Inoculation: Use standard strains (e.g., S. aureus ATCC 25923). Adjust turbidity to 0.5 McFarland standard.

  • Method: Broth Microdilution (96-well plate).

    • Serial dilutions of the compound (100 µg/mL to 0.1 µg/mL).

    • Add bacterial suspension.

    • Incubate at 37°C for 24 hours.

  • Readout: The lowest concentration with no visible growth is the MIC.

  • Control: Use Ciprofloxacin (positive) and DMSO (negative).

Conclusion

The 3-Fluoro-2-methoxyphenacyl bromide scaffold offers a superior balance of electronic and steric properties compared to traditional phenacyl derivatives. Its derivatives, particularly thiazoles and imidazopyridines , exhibit potent antimicrobial and antioxidant activities. The specific 3-fluoro substitution provides a distinct metabolic advantage, making this scaffold a prime candidate for lead optimization in drug discovery campaigns targeting resistant bacterial strains.

References

  • General Synthesis of Thiazoles from Phenacyl Bromides

    • Title: Synthesis and biological evaluation of novel thiazole deriv
    • Source:European Journal of Medicinal Chemistry.
    • Context: Describes the Hantzsch reaction mechanism applicable to this scaffold.
  • Fluorine in Medicinal Chemistry

    • Title: Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents.
    • Source:Chemical Reviews.
    • Context: Validates the role of the 3-fluoro substituent in metabolic stability and lipophilicity.
  • Phenacyl Bromide Derivatives (Isomer Data)

    • Title: Synthesis and antimicrobial activity of 2-bromo-1-(substituted phenyl)
    • Source:Indian Journal of Chemistry / Heterocyclic Communic
    • Context: Provides comparative MIC data for 4-fluoro and 2-methoxy analogs used in the "Compar
  • Chemical Building Block Data

    • Title: 3-Fluoro-2-methoxyphenacyl bromide (CAS 1427403-76-6).[2][3]

    • Source:PubChem / Sigma-Aldrich C
    • Context: Verification of the scaffold's availability and physical properties.

Sources

Infrared (IR) spectroscopy peaks for alpha-bromo ketone functional groups

Infrared (IR) Spectroscopy Diagnostic Guide: -Bromo Ketone Functional Groups

Executive Summary

This technical guide provides a high-resolution analysis of the infrared spectral shifts associated with

conformational dependency

Part 1: Mechanistic Comparison & Theory

To accurately interpret the IR spectrum of an

InductionField Effect
The Inductive Effect (Through-Bond)

The electronegative bromine atom withdraws electron density through the

  • Mechanism: Withdrawal of electrons from the

    
    -carbon destabilizes the contributing resonance structure 
    
    
    .
  • Result: The

    
     bond acquires more double-bond character, shortening the bond and increasing the force constant (
    
    
    ).
  • Spectral Consequence: A uniform, moderate shift to higher wavenumbers (frequencies).

The Field Effect (Through-Space)

This is the dominant factor in cyclic systems and rigid conformers. It relies on the spatial alignment of the


  • Scenario A (Aligned/Gauche): When the C-Br bond is equatorial (in cyclohexanone rings) or gauche (in acyclic systems), the dipoles are nearly parallel. The electrostatic repulsion forces electrons out of the

    
    
    
    
    -system, significantly shortening the bond.
  • Scenario B (Opposed/Anti): When the C-Br bond is axial (anti-periplanar), the dipoles are opposed. The field effect is minimized, and the shift is negligible.

Mechanistic Logic Diagram

The following diagram illustrates the causality between conformation and spectral shift.

AlphaBromoMechanismKetoneParent Ketone(Unsubstituted)BrominationAlpha-BrominationKetone->BrominationReactionConformationConformationalEquilibriumBromination->ConformationEquatorialEquatorial Br(Dipoles Parallel)Conformation->Equatorial Kinetic/ThermoFactorsAxialAxial Br(Dipoles Opposed)Conformation->AxialShiftHighLarge Blue Shift(+20 cm⁻¹)Equatorial->ShiftHigh Strong Field Effect(Repulsion)ShiftLowMinimal Shift(0-5 cm⁻¹)Axial->ShiftLow Weak Field Effect

Figure 1: Causal pathway linking stereochemistry to IR spectral shifts. Note that equatorial orientation results in a diagnostic high-frequency shift due to dipolar repulsion.

Part 2: Comparative Data Analysis

The following tables compare the

Table 1: Diagnostic Shift Comparison (Cyclohexanone Model)

Data represents solution-phase spectra (


CompoundConformation

Frequency (cm⁻¹)
Shift (

)
Interpretation
Cyclohexanone (Parent) Chair (Avg)1715-Baseline reference.[1][2]
2-Bromocyclohexanone Axial (Anti) 1717+2Dipoles oppose; Inductive effect is weak.
2-Bromocyclohexanone Equatorial (Gauche) 1735 +20 Diagnostic Peak. Strong field effect.
2-Chlorocyclohexanone Equatorial1745+30Cl is more electronegative; stronger induction/field.
2-Fluorocyclohexanone Equatorial1755+40Max electronegativity; highest shift.
Table 2: Acyclic Ketone Trends

In acyclic systems, free rotation leads to an average of conformers, but the gauche rotamer often dominates due to steric or electronic factors, leading to a noticeable shift.

Functional GroupTypical Range (cm⁻¹)Notes
Dialkyl Ketone1705 - 1725Standard baseline.

-Bromo Ketone
1725 - 1745Broadening often observed due to rotamer exchange.

-Dibromo Ketone
1750 - 1770Additive effect of two halogens.

Part 3: Experimental Protocols

To ensure data integrity, the synthesis and measurement must follow a self-validating workflow. The following protocol uses N-Bromosuccinimide (NBS), which is preferred over elemental bromine for its selectivity and ease of handling in drug discovery labs.

Workflow Visualization

ExperimentalWorkflowStartStart: Ketone SubstrateReagentAdd NBS + p-TsOH(Solvent: MeCN or CCl4)Start->ReagentReactionReflux / Stir(Monitor by TLC)Reagent->ReactionWorkupAqueous Workup(Remove Succinimide)Reaction->WorkupPurificationFlash Column(Neutral Alumina)Workup->PurificationAnalysisIR Analysis(Solution Phase)Purification->AnalysisDecisionPeak > 1730 cm⁻¹?Analysis->DecisionOutcome1Equatorial/GaucheConfirmedDecision->Outcome1YesOutcome2Axial/AntiConfirmedDecision->Outcome2No

Figure 2: Experimental workflow for synthesis and spectroscopic validation of

Step-by-Step Methodology
1. Synthesis (NBS Protocol)
  • Rationale: NBS provides a low concentration of

    
     via the HBr equilibrium, favoring mono-bromination at the more substituted 
    
    
    -carbon (thermodynamic control).
  • Procedure:

    • Dissolve 1.0 eq of ketone in Acetonitrile (MeCN) or

      
      .
      
    • Add 1.05 eq of N-Bromosuccinimide (NBS).

    • Add 0.1 eq of p-Toluenesulfonic acid (p-TsOH) as a catalyst.

    • Reflux for 2-4 hours. Validation: Monitor disappearance of starting material via TLC (UV active).

    • Workup: Cool, filter off the precipitated succinimide. Wash filtrate with water and brine. Dry over

      
      .
      
2. Purification
  • Critical Step:

    
    -bromo ketones are labile. Avoid silica gel if possible, as it is slightly acidic and can cause dehydrohalogenation. Use Neutral Alumina  for flash chromatography.
    
3. IR Measurement (Self-Validating System)
  • Solid State (KBr/ATR): Not recommended for conformational analysis. Crystal packing forces may lock the molecule in the thermodynamically stable form (usually axial for cyclohexanones due to dipole minimization), masking the equatorial conformer.

  • Solution Phase (Recommended):

    • Prepare a 5% solution in a non-polar solvent (

      
       or 
      
      
      ).
    • Use a matched pair of NaCl or

      
       cells.
      
    • Validation: If the peak appears as a doublet or broadens significantly, it indicates a dynamic equilibrium between conformers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard text confirming inductive/field effect mechanisms).

  • Jones, R. N., et al. (1952). "The Infrared Spectra of

    
    -Bromo Ketones." Journal of the American Chemical Society. 
    
  • Corey, E. J. (1953). "The Stereochemistry of

    
    -Haloketones." Journal of the American Chemical Society. 
    
  • PubChem. (2024). 2-Bromocyclohexanone Spectral Data. National Library of Medicine.

  • Master Organic Chemistry. (2016). Infrared Spectroscopy: A Quick Primer On Interpreting Spectra.

Safety Operating Guide

Navigating the Safe Disposal of 3-Fluoro-2-methoxyphenacyl bromide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Fluoro-2-methoxyphenacyl bromide, a halogenated organic compound that requires careful management due to its hazardous properties. By understanding the chemical principles behind the disposal process, laboratories can ensure the safety of their personnel and maintain environmental compliance.

Core Hazard Profile of 3-Fluoro-2-methoxyphenacyl bromide

  • Corrosive: Capable of causing severe skin burns and eye damage upon contact.[1]

  • Lachrymatory: Induces tearing and irritation to the eyes.

  • Toxic: Harmful if swallowed or inhaled.[1]

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a certified chemical fume hood.

The Disposal Strategy: A Two-Pronged Approach

The proper disposal of 3-Fluoro-2-methoxyphenacyl bromide involves a two-stage process designed to first neutralize its reactivity and then dispose of the resulting waste in accordance with institutional and regulatory guidelines. This strategy minimizes the risks associated with handling the active compound and ensures that the final waste stream is managed appropriately.

Stage 1: Chemical Neutralization (Deactivation)

The primary concern with 3-Fluoro-2-methoxyphenacyl bromide is the reactive α-bromo ketone moiety. This functional group is susceptible to nucleophilic attack, which can be exploited to render the molecule less hazardous.[2] The recommended method for neutralization is through basic hydrolysis, which will displace the bromide ion.

Experimental Protocol: Neutralization of 3-Fluoro-2-methoxyphenacyl bromide

Objective: To hydrolyze the α-bromo ketone to a less reactive α-hydroxy ketone derivative.

Materials:

  • 3-Fluoro-2-methoxyphenacyl bromide waste (solid or dissolved in a compatible organic solvent).

  • 1 M Sodium hydroxide (NaOH) solution.

  • Isopropanol.

  • Stir plate and stir bar.

  • Appropriate reaction vessel (e.g., Erlenmeyer flask or beaker) of a size that is no more than 50% full during the procedure.

  • pH paper or a calibrated pH meter.

Procedure:

  • Preparation: Conduct the entire procedure in a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart for the specific solvent), and chemical splash goggles.

  • Initial Quenching (for concentrated or solid waste): If dealing with solid 3-Fluoro-2-methoxyphenacyl bromide or a concentrated solution, first dissolve it in a water-miscible organic solvent like isopropanol. This helps to control the initial reaction rate when the aqueous base is added.[3][4] Slowly add the isopropanol to the waste with stirring.

  • Controlled Addition of Base: Place the reaction vessel on a stir plate and begin stirring. Slowly add the 1 M sodium hydroxide solution to the dissolved waste. The addition should be done portion-wise to manage any potential exotherm.

  • Monitoring the Reaction: The hydrolysis of the alkyl bromide will proceed.[5] Allow the mixture to stir at room temperature for a minimum of one hour to ensure the reaction goes to completion.

  • Neutralization of Excess Base: After the reaction is complete, the solution will be basic. Neutralize the excess sodium hydroxide by slowly adding a weak acid, such as a dilute solution of hydrochloric acid or acetic acid, until the pH of the solution is between 6 and 8.[3] Monitor the pH using pH paper or a pH meter.

  • Final Waste Collection: The resulting neutralized aqueous solution contains the less hazardous α-hydroxy ketone derivative and sodium bromide. This solution should be collected in a designated "Halogenated Organic Waste" container.[6]

Stage 2: Final Disposal of Neutralized Waste

Once the 3-Fluoro-2-methoxyphenacyl bromide has been chemically neutralized, the resulting waste stream must still be disposed of as hazardous waste.

Operational Plan for Waste Collection and Disposal:

  • Waste Container: Use a designated, properly labeled "Halogenated Organic Waste" container. The container must be in good condition, made of a compatible material (e.g., polyethylene), and have a secure, tight-fitting lid.[7]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a list of its contents, including the neutralized product and any solvents used.

  • Segregation: Do not mix this waste with non-halogenated organic waste, as this can significantly increase disposal costs.[7] Also, avoid mixing with incompatible chemicals such as strong oxidizing agents.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from heat and ignition sources.

  • Disposal Request: When the container is nearly full, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a certified hazardous waste management company.

Visualization of the Disposal Workflow

To aid in the decision-making process for the proper disposal of 3-Fluoro-2-methoxyphenacyl bromide, the following flowchart provides a visual guide.

DisposalWorkflow cluster_prep Preparation cluster_neutralization Chemical Neutralization cluster_disposal Final Disposal start Start: Have 3-Fluoro-2-methoxyphenacyl bromide waste for disposal ppe Don appropriate PPE: - Lab coat - Chemical resistant gloves - Splash goggles start->ppe Assess hazards fume_hood Work in a certified chemical fume hood ppe->fume_hood dissolve Dissolve waste in Isopropanol fume_hood->dissolve Begin neutralization add_base Slowly add 1M NaOH with stirring dissolve->add_base react Stir for at least 1 hour at room temperature add_base->react neutralize_excess Neutralize to pH 6-8 with dilute acid react->neutralize_excess collect Collect neutralized waste in 'Halogenated Organic Waste' container neutralize_excess->collect Prepare for disposal label_container Label container with contents and 'Hazardous Waste' collect->label_container store Store in designated satellite accumulation area label_container->store ehs_pickup Arrange for pickup by EHS store->ehs_pickup end End: Waste properly disposed ehs_pickup->end

Caption: Decision workflow for the safe disposal of 3-Fluoro-2-methoxyphenacyl bromide.

Quantitative Data Summary

ParameterValue/InstructionRationale
Neutralizing Agent 1 M Sodium Hydroxide (NaOH)A common and effective base for the hydrolysis of alkyl halides.
Quenching Solvent IsopropanolA water-miscible solvent that helps to control the initial rate of reaction with the aqueous base.[3][4]
Reaction Time Minimum 1 hourTo ensure the complete hydrolysis of the reactive α-bromo ketone.
Final pH 6 - 8To ensure the final waste stream is neutral before being added to the waste container.[3]
Waste Container Labeled "Halogenated Organic Waste"For proper segregation and disposal according to regulatory guidelines.[6][7]

By adhering to this comprehensive guide, laboratory professionals can confidently and safely manage the disposal of 3-Fluoro-2-methoxyphenacyl bromide, thereby fostering a culture of safety and environmental responsibility within their research endeavors.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
  • Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. (2015, January 7).
  • Halogenated Solvents in Laboratories - Campus Operations. (n.d.).
  • Protocol for quenching reactive chemicals. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Ketone α-Halogenation under Base (NaOH → X₂) - OrgoSolver. (n.d.).
  • An In-Depth Technical Guide to 2-Bromo-1-(3,4-dichlorophenyl)ethanone - Benchchem. (2025).
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC. (2019, June 4).
  • α-Halo ketone - Wikipedia. (n.d.).
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC. (n.d.).
  • 2-Bromo-1-(3-fluorophenyl)ethanone | 53631-18-8 - TCI Chemicals. (n.d.).
  • 22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (2023, January 29).
  • The Reaction of Alkyl Halides with Hydroxide Ions - Chemistry LibreTexts. (2023, January 22).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Fluoro-2-methoxyphenacyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel, reactive chemical intermediates is fundamental to discovery. Compounds like 3-Fluoro-2-methoxyphenacyl bromide are valuable alkylating agents, but their utility is matched by significant handling hazards. This guide moves beyond a simple checklist to provide a deep, field-tested framework for safety, grounded in the chemical nature of alpha-halo ketones. Our goal is to empower you with the knowledge to not only use appropriate Personal Protective Equipment (PPE) but to understand the causality behind each choice, ensuring a self-validating system of safety for every operation.

Hazard Profile: Understanding the Reactivity of 3-Fluoro-2-methoxyphenacyl bromide

While a specific, comprehensive toxicological profile for 3-Fluoro-2-methoxyphenacyl bromide may be limited, its structure as an alpha-halo ketone allows us to infer a significant hazard profile based on well-documented analogs like Phenacyl bromide.[1][2][3] These compounds are potent lachrymators (tear-inducing agents) and are corrosive to tissues.

The primary dangers stem from:

  • Severe Irritation and Corrosivity: Contact with skin, eyes, and mucous membranes can cause severe irritation and chemical burns.[2][3] The electrophilic carbon bearing the bromine is highly susceptible to nucleophilic attack by biological molecules, leading to tissue damage.

  • Respiratory Hazards: Inhalation of the dust or aerosols can cause severe irritation to the respiratory tract, potentially leading to inflammation and lung damage.[1][3]

  • Lachrymatory Effects: Like its analogs, it is expected to be a strong lachrymator, causing immediate and intense eye irritation, tearing, and pain upon exposure to even minute quantities of vapor or dust.[2]

Given these properties, all handling procedures must be predicated on the principle of zero contact .

The Core Directive: Engineering Controls as the First Line of Defense

Before any discussion of PPE, we must emphasize the foundational role of engineering controls. PPE is the last line of defense, not the first.

The Chemical Fume Hood: All manipulations of 3-Fluoro-2-methoxyphenacyl bromide—from weighing the solid to preparing solutions and running reactions—must be conducted inside a certified chemical fume hood.[4] This is non-negotiable. The fume hood provides constant negative pressure to contain dust and vapors, preventing their escape into the laboratory environment and protecting you from inhalation. The sash should be kept as low as possible to maximize protection.

Personal Protective Equipment: A Multi-Layered Defense

The selection of PPE must be tailored to the specific task. Below, we detail the required equipment and the scientific reasoning for its use.

Dermal Protection: Preventing Skin Contact
  • Gloves: Standard lightweight nitrile gloves may not offer sufficient protection for prolonged operations. The selection of gloves must be based on chemical compatibility and breakthrough time.

    • Causality: Halogenated organic compounds can permeate standard disposable gloves. For handling the solid or concentrated solutions, it is crucial to use gloves tested against chemicals like phenacyl bromide.[1] Double-gloving (wearing two pairs of nitrile gloves) is a mandatory practice. This provides a critical buffer; if the outer glove is compromised, you can remove it without exposing your skin. Contaminated gloves must be removed and disposed of immediately as halogenated waste.[5]

    • Protocol: Always inspect gloves for tears or pinholes before use. Wash hands thoroughly after removing gloves.[6]

  • Laboratory Coat: A full-length lab coat, with sleeves fully extended and cuffs secured, is required.[7]

    • Causality: The lab coat provides a removable barrier against incidental splashes and dust. A standard cotton/polyester blend is acceptable for solid handling, but a chemically resistant material is preferable if significant splash risks exist.

Eye and Face Protection: Shielding Against a Potent Lachrymator
  • Chemical Splash Goggles: Standard safety glasses are inadequate . They do not provide a seal around the eyes and offer no protection from the vapors and fine dusts that characterize lachrymators.

    • Causality: You must wear indirectly vented chemical splash goggles that form a seal with the face.[2] This is critical to prevent the compound's vapor from reaching the sensitive mucous membranes of the eyes.

  • Face Shield: A full-face shield must be worn over the chemical splash goggles whenever there is a risk of a splash, pressure buildup, or significant dust generation (e.g., when transferring large quantities of the solid).[2]

    • Causality: The face shield protects the entire face from direct contact, safeguarding skin that is not covered by other PPE.

Respiratory Protection: A Task-Specific Requirement
  • When to Use: While a fume hood is the primary means of respiratory protection, a respirator may be necessary during large-scale transfers, spill clean-up, or if there is any suspicion of fume hood malfunction.

    • Causality: If engineering controls are insufficient to keep exposure below safe limits, respiratory protection is essential. For organic vapors and dusts, a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter is recommended.[8] All personnel requiring a respirator must be medically cleared and fit-tested as part of a formal respiratory protection program.

PPE Selection Matrix

The following table provides a clear guide to the minimum PPE required for common laboratory tasks involving 3-Fluoro-2-methoxyphenacyl bromide.

TaskDermal ProtectionEye/Face ProtectionRespiratory Protection
Weighing Solid Compound Double Nitrile Gloves, Lab CoatChemical Splash Goggles, Face ShieldRequired if outside of a containment device (e.g., glovebox)
Preparing Solutions Double Nitrile Gloves, Lab CoatChemical Splash Goggles, Face ShieldNot required if performed in a certified fume hood
Running/Monitoring Reaction Double Nitrile Gloves, Lab CoatChemical Splash GogglesNot required if performed in a certified fume hood
Spill Cleanup Chemically Resistant Gloves, Lab CoatChemical Splash Goggles, Face ShieldNIOSH-approved respirator with appropriate cartridges

Procedural Guidance: Emergency Response and Disposal

A robust safety plan includes clear, actionable steps for emergencies and waste handling.

Emergency Workflow for Exposure or Spill

The following diagram outlines the immediate actions required in an emergency situation.

G cluster_0 spill Spill or Exposure Occurs evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate ppe_check Assess Personal Contamination and PPE Breach evacuate->ppe_check spill_kit Contain Spill (Use appropriate spill kit) decontaminate Remove Contaminated PPE Flush Affected Area (Safety Shower / Eyewash) ppe_check->decontaminate  Yes ppe_check->spill_kit  No seek_medical Seek Immediate Medical Attention decontaminate->seek_medical dispose Collect Waste in Sealed Container for Halogenated Waste spill_kit->dispose report Report Incident to Safety Officer seek_medical->report dispose->report

Figure 1. Emergency Response Workflow

Step-by-Step Emergency Protocols:

  • Skin Exposure: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[9] Seek immediate medical attention.[9]

  • Eye Exposure: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]

  • Inhalation: Move the person into fresh air and keep them warm and at rest.[6] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. Wearing full PPE, cover the spill with an absorbent material suitable for halogenated organic compounds.[10] Collect the material into a sealed, labeled container for hazardous waste disposal.[10] Do not allow the material to enter drains.[1]

Decontamination and Waste Disposal Plan
  • Decontamination: All glassware and equipment must be decontaminated. Rinse surfaces with a suitable solvent (e.g., acetone) in the fume hood. Collect all rinsate as hazardous waste.

  • Waste Disposal: 3-Fluoro-2-methoxyphenacyl bromide and any materials contaminated with it (gloves, absorbent pads, rinsate) must be disposed of as halogenated organic waste .[4][11] These waste streams must be kept separate from non-halogenated waste, as they require specific high-temperature incineration for safe disposal to prevent the formation of toxic byproducts.[11][12] Ensure waste containers are clearly labeled, sealed, and stored in a designated satellite accumulation area.[10]

By integrating this expert-level understanding of the hazards with meticulous operational and disposal plans, you can handle 3-Fluoro-2-methoxyphenacyl bromide with the confidence that comes from a position of safety and control.

References

  • Vertex AI Search.
  • Apollo Scientific.
  • Braun Research Group.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Fisher Scientific. SAFETY DATA SHEET - 3-Bromo-5-fluoro-2-methoxypyridine.
  • RiskAssess. Chemical Waste Containers for Chemical Waste Disposal.
  • Safety & Risk Services. Organic Solvent Waste Disposal.
  • CDH Fine Chemical.
  • TCI Chemicals.
  • Fisher Scientific. SAFETY DATA SHEET - 3-Bromo-5-fluoro-2-methoxypyridine (2025).
  • NOAA. PHENACYL BROMIDE - CAMEO Chemicals.
  • TCI Chemicals.
  • Combi-Blocks, Inc.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Fluoro-3-methoxybenzaldehyde.
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